Cyanine5.5 amine
Description
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Structure
2D Structure
Properties
Molecular Formula |
C46H58Cl2N4O |
|---|---|
Molecular Weight |
753.9 g/mol |
IUPAC Name |
N-(6-aminohexyl)-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride;hydrochloride |
InChI |
InChI=1S/C46H56N4O.2ClH/c1-45(2)40(49(5)38-29-27-34-20-13-15-22-36(34)43(38)45)24-10-8-11-25-41-46(3,4)44-37-23-16-14-21-35(37)28-30-39(44)50(41)33-19-9-12-26-42(51)48-32-18-7-6-17-31-47;;/h8,10-11,13-16,20-25,27-30H,6-7,9,12,17-19,26,31-33,47H2,1-5H3;2*1H |
InChI Key |
KVJPEAWDFIBHDL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=CC=CC=C65)(C)C)C.Cl.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=CC=CC=C65)(C)C)C.Cl.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
What is Cyanine5.5 amine used for in biological research
An In-depth Technical Guide to Cyanine5.5 Amine in Biological Research
Introduction to this compound
Cyanine5.5 (Cy5.5) amine is a fluorescent dye that belongs to the cyanine family of dyes. It is characterized by its emission in the far-red to near-infrared (NIR) region of the electromagnetic spectrum.[1][2] The "amine" designation indicates the presence of a primary amine group (-NH2), which serves as a reactive handle for bioconjugation.[1][3] This amine group can be readily coupled with various electrophilic functional groups, most notably N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[4]
The key advantage of operating in the NIR window (roughly 650-900 nm) is the minimal auto-fluorescence from biological tissues, reduced light scattering, and deeper tissue penetration. These properties make Cy5.5 amine an invaluable tool for sensitive fluorescence detection in complex biological environments, particularly for in vivo imaging in living organisms.
Core Properties and Quantitative Data
The utility of this compound is defined by its specific photophysical and chemical properties. These parameters are critical for designing experiments and selecting appropriate instrumentation.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~648 - 675 nm | |
| Emission Maximum (λem) | ~662 - 710 nm | |
| Molar Extinction Coefficient | ~209,000 - 250,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield | ~0.20 | |
| Molecular Formula | C₄₆H₅₈Cl₂N₄O (Varies slightly by salt form) | |
| Molecular Weight | ~753.9 g/mol | |
| Solubility | Good in organic solvents (DMSO, DMF); Insoluble in water |
Primary Applications in Research
The unique properties of Cy5.5 amine enable its use in a variety of advanced biological research applications.
Bioconjugation and Labeling
The most fundamental use of Cy5.5 amine is to fluorescently label molecules of interest. Its primary amine group is nucleophilic and readily reacts with molecules that have been functionalized with an electrophilic group, such as an NHS ester. This allows for the covalent attachment of the Cy5.5 fluorophore to:
-
Proteins and Peptides : Labeling proteins, such as antibodies, to create fluorescent probes for immunoassays or cellular imaging.
-
Nanoparticles and Liposomes : Preparing fluorescently tagged nanoparticles for tracking their delivery and biodistribution in vivo.
-
Small Molecules and Drugs : Attaching a fluorescent tag to drug molecules to study their pharmacokinetics and localization within an organism.
The reaction between the amine group of Cy5.5 and an NHS ester on a target molecule is a cornerstone of bioconjugation.
References
An In-depth Technical Guide to Cyanine5.5 Amine: Spectral Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties of Cyanine5.5 (Cy5.5) amine, a near-infrared (NIR) fluorescent dye, and detailed protocols for its application in bioconjugation and fluorescence spectroscopy.
Core Spectral and Physical Properties of Cyanine5.5 Amine
This compound is a valuable tool in biological imaging and diagnostics due to its fluorescence in the near-infrared spectrum, which minimizes autofluorescence from biological tissues.[1] The primary amine group allows for its covalent attachment to various biomolecules and surfaces.[2] The key spectral and physical characteristics of Cy5.5 amine are summarized below.
| Property | Value | Source |
| Excitation Maximum (λex) | 673 - 684 nm | [2][3] |
| Emission Maximum (λem) | 707 - 710 nm | [1] |
| Molar Extinction Coefficient (ε) | 198,000 - 209,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 | |
| Molecular Weight | ~753.9 g/mol | |
| Solubility | DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated and protected from light |
Note: The exact spectral maxima can vary slightly depending on the solvent and conjugation state.
Experimental Protocols
Bioconjugation of Cy5.5 Amine to a Carboxyl-Containing Molecule using EDC/NHS Chemistry
This protocol describes the covalent coupling of the primary amine of Cy5.5 to a carboxyl group on a protein, nanoparticle, or other molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxyl groups to form a more stable amine-reactive NHS ester, which then reacts with the amine on the Cy5.5 dye.
Materials:
-
Molecule with carboxyl groups (e.g., protein, carboxylated nanoparticles)
-
This compound
-
Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer (e.g., 0.1 M, pH 4.5-6.0)
-
Coupling Buffer: PBS (Phosphate-Buffered Saline) or Bicarbonate buffer (pH 7.2-8.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution (optional): Hydroxylamine or Tris buffer
-
Purification system (e.g., desalting column, dialysis, centrifugation for nanoparticles)
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxyl-containing molecule in the Activation Buffer.
-
Dissolve Cy5.5 amine in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Add the EDC and Sulfo-NHS solutions to the carboxyl-containing molecule solution. A typical molar excess of EDC and Sulfo-NHS over the carboxyl groups is used, but this may require optimization.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This step forms the amine-reactive Sulfo-NHS ester.
-
-
Conjugation with Cy5.5 Amine:
-
Adjust the pH of the reaction mixture to 7.2-8.5 by adding the Coupling Buffer. This deprotonates the primary amine of Cy5.5, making it reactive.
-
Add the Cy5.5 amine stock solution to the activated molecule solution. The molar ratio of Cy5.5 amine to the target molecule should be optimized for the desired degree of labeling.
-
Incubate the reaction for 2 hours to overnight at room temperature or 4°C, protected from light, with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and quench any unreacted Sulfo-NHS esters, add a quenching solution such as hydroxylamine to a final concentration of 10-50 mM and incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove unreacted Cy5.5 amine and byproducts using a suitable purification method. For proteins, a desalting column or dialysis is effective. For nanoparticles, centrifugation and resuspension can be used.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of Cy5.5 (around 675 nm).
-
Measurement of Excitation and Emission Spectra
This protocol outlines the general procedure for measuring the fluorescence spectra of a Cy5.5 amine conjugate using a fluorescence spectrophotometer (spectrofluorometer).
Materials:
-
Cy5.5 amine conjugate solution
-
Appropriate solvent or buffer (e.g., PBS)
-
Quartz cuvette
-
Fluorescence spectrophotometer
Procedure:
-
Instrument Setup:
-
Turn on the light source (e.g., Xenon lamp) and allow it to stabilize.
-
Set the excitation and emission monochromator slit widths. Narrower slits provide better spectral resolution but lower signal intensity.
-
-
Measurement of Emission Spectrum:
-
Fill the cuvette with the Cy5.5 amine conjugate solution, diluted to an absorbance of <0.1 at the excitation maximum to avoid inner filter effects.
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
Set the excitation monochromator to the excitation maximum of Cy5.5 (e.g., 675 nm).
-
Scan a range of emission wavelengths (e.g., 685 nm to 800 nm) and record the fluorescence intensity at each wavelength. The peak of this spectrum is the emission maximum.
-
-
Measurement of Excitation Spectrum:
-
Set the emission monochromator to the emission maximum of Cy5.5 (determined in the previous step, e.g., 708 nm).
-
Scan a range of excitation wavelengths (e.g., 600 nm to 700 nm) and record the fluorescence intensity. The peak of this spectrum is the excitation maximum.
-
-
Data Analysis:
-
The recorded data will provide the excitation and emission spectra of the Cy5.5 amine conjugate. These can be plotted as fluorescence intensity versus wavelength.
-
Visualizations
Caption: Workflow for conjugating Cy5.5 amine via EDC/NHS chemistry.
Caption: Workflow for fluorescence excitation and emission spectroscopy.
References
An In-depth Technical Guide to Cyanine5.5 Amine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyanine5.5 (Cy5.5) amine, a near-infrared (NIR) fluorescent dye. Esteemed for its utility in a range of biomedical applications, from in vitro labeling to in vivo imaging, this document details its chemical structure, key properties, and established experimental protocols.
Core Chemical and Physical Properties
Cyanine5.5 amine is a functionalized cyanine dye characterized by a free primary amine group, rendering it reactive towards various electrophiles such as NHS esters and epoxides.[1][2] This reactivity is fundamental to its application in bioconjugation. The dye is noted for its high photostability and bright fluorescence in the far-red region of the spectrum, which is advantageous for applications requiring low background fluorescence, such as live organism imaging.[1][2][3]
Structure and Chemical Identity
-
Chemical Formula: C₄₆H₅₈Cl₂N₄O
-
CAS Number: 2097714-45-7 (chloride salt)
Tabulated Quantitative Data
The following tables summarize the key quantitative properties of this compound for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | References |
| Molecular Weight | 753.88 g/mol | |
| Purity | ≥95% | |
| Appearance | Purple to purplish-red solid | |
| Solubility | Good in polar organic solvents (DMF, DMSO, alcohols); practically insoluble in water (< 2 µM) |
Table 2: Spectroscopic Properties
| Property | Value | References |
| Excitation Maximum (λex) | ~673-684 nm | |
| Emission Maximum (λem) | ~707-710 nm | |
| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 L·mol⁻¹·cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.2 | |
| CF₂₆₀ | 0.07 | |
| CF₂₈₀ | 0.03 |
Experimental Protocols and Applications
This compound is a versatile tool in biological research and drug development. Its primary amine group allows for covalent labeling of various biomolecules and nanoparticles.
General Bioconjugation Workflow
The free amine group on Cyanine5.5 can be conjugated to molecules containing reactive groups such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. A typical workflow involves the dissolution of the dye in an appropriate organic solvent, followed by incubation with the target molecule in a suitable buffer.
Protocol: Labeling of Nanoparticles for In Vivo Imaging
This protocol outlines the preparation of Cyanine5.5-labeled nanoparticles for tracking and imaging using techniques like confocal microscopy.
Materials:
-
This compound
-
Nanoparticles with a reactive surface (e.g., carboxylated)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis membrane or size-exclusion chromatography column
Procedure:
-
Activate Nanoparticles: Resuspend the carboxylated nanoparticles in PBS. Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.
-
Prepare Cy5.5 Amine Solution: Dissolve this compound in a small amount of anhydrous DMSO to prepare a stock solution.
-
Conjugation: Add the this compound stock solution to the activated nanoparticle suspension. The molar ratio of dye to nanoparticles should be optimized for the specific application.
-
Reaction: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Remove unconjugated dye by dialysis against PBS or by using a size-exclusion chromatography column.
-
Characterization: Characterize the labeled nanoparticles by measuring their absorbance and fluorescence spectra to determine the degree of labeling.
Signaling Pathways and In Vivo Applications
While this compound itself is not directly involved in signaling pathways, its utility as a fluorescent label enables the visualization and tracking of molecules that are. For instance, by conjugating Cy5.5 to a ligand, its binding to a cell surface receptor and subsequent internalization can be monitored, providing insights into receptor-mediated endocytosis pathways.
Logical Relationship in Targeted Drug Delivery
The use of this compound in targeted drug delivery research is a prime example of its application. A targeting moiety (e.g., an antibody or peptide) is conjugated with both a therapeutic agent and Cy5.5 amine. This allows for simultaneous tracking of the drug carrier's biodistribution and assessment of its targeting efficiency in vivo.
Storage and Handling
For optimal performance and stability, this compound should be stored at -20°C in the dark and protected from moisture. It is recommended to desiccate the product. When stored correctly, the compound is stable for up to 24 months after receipt. For transportation, it can be kept at room temperature for up to three weeks. Stock solutions are typically prepared in anhydrous DMSO or DMF and can be stored at -20°C for short periods, though fresh preparation is always recommended.
Conclusion
This compound is a robust and versatile near-infrared fluorescent dye with significant applications in biomedical research and drug development. Its favorable spectroscopic properties, coupled with a reactive primary amine for straightforward conjugation, make it an invaluable tool for labeling a wide array of molecules. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.
References
In-Depth Technical Guide: Solubility of Cyanine5.5 Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Cyanine5.5 (Cy5.5) amine and its sulfonated counterpart in dimethyl sulfoxide (DMSO) and various aqueous buffers. The information herein is intended to assist researchers in the life sciences and drug development in preparing and utilizing these near-infrared (NIR) fluorescent dyes for bioconjugation and other labeling applications.
Introduction to Cyanine5.5 Amine
This compound is a fluorescent dye widely used for labeling biomolecules in the near-infrared spectrum. Its primary amine group allows for covalent attachment to various functional groups on proteins, antibodies, nucleic acids, and other molecules. A key consideration for its use is its solubility, which can significantly impact the efficiency of labeling reactions and the handling of the dye in experimental settings. This guide will delve into the solubility of both the standard Cy5.5 amine and its water-soluble sulfonated form.
Quantitative Solubility Data
The solubility of this compound varies significantly between organic solvents and aqueous buffers. The following tables summarize the available quantitative data for both the standard and sulfonated forms of the dye.
Table 1: Solubility of this compound
| Solvent/Buffer | Solubility | Concentration (Molar) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | ~132.6 mM | Requires sonication for complete dissolution.[1] |
| Water | Practically Insoluble | < 2 µM[2] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL[1] | ~2.76 mM | Forms a suspended solution; requires sonication.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL | ~2.76 mM | Forms a suspended solution; requires sonication. |
Table 2: Solubility of sulfo-Cyanine5.5 Amine
| Solvent/Buffer | Solubility | Concentration (Molar) | Notes |
| Water | Highly soluble | Not specified | The presence of sulfonate groups confers high hydrophilicity. |
| Aqueous Buffers (e.g., PBS) | Good solubility | Not specified | Ideal for bioconjugation in purely aqueous environments. |
| Dimethyl Sulfoxide (DMSO) | Good solubility | Not specified | Also soluble in other polar organic solvents like DMF and alcohols. |
Experimental Protocols
Detailed methodologies are crucial for the successful dissolution and application of this compound. The following sections provide protocols for preparing stock solutions and a general procedure for bioconjugation.
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol is suitable for creating a concentrated stock solution for subsequent dilution into reaction buffers.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder and place it in a microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO to 1 mg of dye).
-
Vortex the tube vigorously for 1-2 minutes to initially disperse the dye.
-
Place the tube in a sonicator bath and sonicate for 10-15 minutes to aid dissolution. The solution should become clear.
-
Visually inspect the solution for any undissolved particles. If present, continue sonication for another 5-10 minutes.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol for Preparing a Suspended Solution of this compound for In Vivo Applications
This protocol describes the preparation of a suspended solution suitable for administration in animal studies.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
In a sterile microcentrifuge tube, combine 100 µL of a 20.8 mg/mL this compound stock solution in DMSO with 400 µL of PEG300.
-
Vortex the mixture thoroughly until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final mixture and sonicate to ensure a uniform suspension. The final concentration will be approximately 2.08 mg/mL.
Experimental Workflow Visualization
The following diagrams illustrate the logical steps involved in preparing this compound and its use in a typical bioconjugation experiment.
References
An In-depth Technical Guide to the Shelf Life and Storage of Cyanine5.5 Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for Cyanine5.5 (Cy5.5) amine, a near-infrared (NIR) fluorescent dye crucial for various applications in biomedical research, including in vivo imaging and molecular tracking. Adherence to these guidelines is paramount for ensuring the dye's performance, reproducibility of experimental results, and the integrity of research data.
Core Principles of Cyanine5.5 Amine Stability
This compound, like many fluorescent dyes, is susceptible to degradation from light, temperature fluctuations, moisture, and oxidizing agents. The polymethine chain, central to its chromophore, is particularly vulnerable to photobleaching and oxidative damage, which can lead to a loss of fluorescence and altered spectral properties. Therefore, proper handling and storage are critical to maximize its shelf life and maintain its functionality.
Shelf Life and Storage Conditions
The shelf life of this compound is contingent upon its physical state (solid powder vs. solution) and the specific storage conditions. The following tables summarize the recommended storage conditions and expected shelf life based on manufacturer data and general best practices for cyanine dyes.
Table 1: Storage Conditions and Shelf Life of Solid this compound
| Parameter | Recommendation | Expected Shelf Life |
| Temperature | -20°C[1][2][3] | Up to 24 months[1][2] |
| Light | Store in the dark; avoid prolonged exposure to light | |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen) | |
| Moisture | Desiccate | |
| Transportation | Room temperature for up to 3 weeks is acceptable |
Table 2: Storage of this compound Stock Solutions
| Parameter | Recommendation | Expected Shelf Life |
| Solvent | Anhydrous DMSO or DMF | |
| Temperature | -20°C or -80°C | |
| -20°C | Up to 1 month | |
| -80°C | Up to 6 months | |
| Light | Store in the dark | |
| Moisture | Use anhydrous solvents and seal containers tightly | |
| Freeze-Thaw Cycles | Minimize by aliquoting into single-use volumes |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for use in labeling reactions.
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
-
Light-blocking or amber-colored microcentrifuge tubes
-
Pipettes and sterile, disposable tips
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Under subdued light, add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the dye is completely dissolved.
-
Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of this compound by HPLC-MS
This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method to assess the purity and degradation of this compound over time.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Ammonium formate
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 25-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection Wavelength | 675 nm (or absorbance maximum of Cy5.5) |
Mass Spectrometry Conditions (Example):
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Scan Range | m/z 100-1000 |
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard solution to determine the retention time and mass-to-charge ratio (m/z) of the intact dye.
-
Subject samples of this compound stored under various conditions (e.g., different temperatures, light exposure) to analysis.
-
Monitor the chromatograms for the appearance of new peaks, indicating degradation products.
-
Quantify the decrease in the peak area of the intact this compound to determine the extent of degradation.
-
Analyze the mass spectra of any new peaks to identify potential degradation products.
Protocol 3: Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for this compound.
Apparatus:
-
A photostability chamber equipped with a light source that conforms to ICH Q1B Option 1 or 2 (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer/lux meter.
Procedure:
-
Place a sample of this compound (either as a solid or in solution) in a chemically inert, transparent container.
-
Prepare a "dark control" sample by wrapping an identical container with aluminum foil to shield it from light.
-
Place both the test and control samples in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
At appropriate time intervals, withdraw samples and analyze them using the HPLC-MS method described in Protocol 2.
-
Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.
Visualizations
Experimental Workflow for In Vivo Imaging
The following diagram illustrates a typical experimental workflow for in vivo imaging using cells labeled with this compound.
Caption: Workflow for in vivo imaging using this compound-labeled cells.
GPCR Trafficking Visualization
This diagram illustrates how a this compound-labeled ligand can be used to visualize G-protein coupled receptor (GPCR) trafficking.
Caption: Visualization of GPCR trafficking using a Cy5.5-labeled ligand.
Conclusion
The stability of this compound is critical for its effective use in research and development. By adhering to the storage and handling conditions outlined in this guide, researchers can ensure the longevity and performance of this valuable fluorescent probe. Implementing rigorous stability testing protocols, such as the HPLC-MS method described, will further guarantee the quality and reliability of experimental data, ultimately contributing to the success of scientific investigations.
References
The Luminescence of Cyanine5.5 Amine: A Technical Guide to its Fluorescence Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular imaging and diagnostics, near-infrared (NIR) fluorescent probes are indispensable tools. Among these, Cyanine5.5 (Cy5.5) amine stands out for its exceptional photophysical properties, making it a workhorse for the sensitive detection and visualization of biological processes. This technical guide provides an in-depth exploration of the core fluorescence mechanism of Cy5.5 amine, detailed experimental protocols for its use, and a quantitative overview of its performance characteristics.
The Core Mechanism of Cyanine Fluorescence
The fluorescence of cyanine dyes, including Cy5.5, is intrinsically linked to their unique molecular structure. This structure is characterized by two nitrogen-containing heterocyclic moieties, typically indole or benz[e]indole, connected by a polymethine chain of conjugated double bonds. The length and rigidity of this chain are the primary determinants of the dye's absorption and emission wavelengths.
Upon absorption of a photon of light, a π-electron in the polymethine chain is promoted from the ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state. From this state, it can return to the ground state through several pathways, with fluorescence being the key radiative process. The emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
A significant non-radiative decay pathway that competes with fluorescence in cyanine dyes is trans-cis photoisomerization around the double bonds of the polymethine chain.[1][2] This isomerization process is highly dependent on the viscosity of the local environment.[1][2] In more viscous surroundings, such as when conjugated to a protein or encapsulated within a nanoparticle, the rotation required for isomerization is hindered, leading to a higher fluorescence quantum yield.[3] The inherent rigidity of the longer polymethine chain in Cy5.5, compared to shorter-chain cyanines like Cy3, also contributes to its relatively high quantum yield.
The chemical structure of Cy5.5 amine features a primary amine group, which serves as a reactive handle for conjugation to various biomolecules and surfaces.
Photophysical Properties of this compound
The utility of a fluorophore is defined by its photophysical parameters. The following table summarizes the key quantitative data for Cy5.5 amine, providing a basis for experimental design and comparison with other fluorophores.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 673 - 684 nm | |
| Emission Maximum (λem) | 707 - 710 nm | |
| Molar Extinction Coefficient (ε) | ~209,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.20 | |
| Solubility | Good in DMSO, DMF, DCM |
Experimental Protocols
The primary amine group of Cy5.5 amine allows for its covalent attachment to a variety of functional groups on target molecules, most commonly activated esters (e.g., NHS esters) on proteins.
General Protocol for Protein Labeling with Cy5.5 NHS Ester
This protocol outlines the steps for conjugating an amine-reactive Cy5.5 N-hydroxysuccinimide (NHS) ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at a concentration of 2-10 mg/mL.
-
Cy5.5 NHS ester, dissolved in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5.
-
Purification column (e.g., Sephadex G-25) or HPLC system.
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and other nucleophiles. If necessary, perform a buffer exchange into a suitable labeling buffer.
-
Reaction Setup: Adjust the pH of the protein solution to 8.3-8.5 using the sodium bicarbonate buffer.
-
Conjugation: While gently vortexing the protein solution, slowly add a 10- to 20-fold molar excess of the dissolved Cy5.5 NHS ester.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by reverse-phase HPLC.
Characterization of the Cy5.5-Protein Conjugate
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy5.5 (A_max, ~675 nm).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (for Cy5.5, CF ≈ 0.05) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of Cy5.5 (~209,000 cm⁻¹M⁻¹).
-
Calculate the Degree of Labeling: DOL = Dye Concentration / Protein Concentration
Signaling Pathways and Fluorescence Mechanism Visualization
The fundamental process of fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.
Conclusion
This compound is a powerful and versatile near-infrared fluorophore with well-characterized photophysical properties. Its fluorescence is governed by the electronic transitions within its polymethine chain, with environmental factors such as viscosity playing a crucial role in modulating its quantum yield. The availability of a reactive amine group facilitates its conjugation to a wide range of biomolecules, enabling its use in diverse applications from in vitro assays to in vivo imaging. By understanding the fundamental mechanism of its fluorescence and employing robust labeling and characterization protocols, researchers can fully harness the potential of Cy5.5 amine in their scientific endeavors.
References
The Core of Bioconjugation: A Technical Guide to the Amine-Reactive Group in Cyanine5.5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing the amine-reactive properties of Cyanine5.5 (Cy5.5), a widely used near-infrared (NIR) fluorescent dye. Mastery of its conjugation chemistry is paramount for the successful development of fluorescently labeled proteins, antibodies, and other biomolecules essential for modern research and drug development. This document provides detailed chemical insights, structured quantitative data, and robust experimental protocols to empower researchers in their bioconjugation endeavors.
The Amine-Reactive Moiety: N-Hydroxysuccinimide (NHS) Ester
The most prevalent amine-reactive variant of Cyanine5.5 utilizes an N-hydroxysuccinimide (NHS) ester.[1][2] This functional group is favored for its high reactivity and selectivity towards primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides.[1][3] This specificity allows for the targeted labeling of proteins and other amine-containing biomolecules.[2]
The conjugation reaction proceeds via a nucleophilic attack by the deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The efficiency of this reaction is highly dependent on pH, with optimal conditions typically falling within a slightly alkaline range of pH 7.2 to 8.5. At lower pH values, the primary amines are protonated and thus less nucleophilic, hindering the reaction. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired aminolysis, reducing the overall labeling efficiency.
Quantitative Data for Cyanine5.5 NHS Ester
For reproducible and optimized bioconjugation, a clear understanding of the quantitative parameters of Cyanine5.5 NHS ester is crucial. The following tables summarize key data points.
| Parameter | Value | Reference |
| Molar Weight | ~723 Da | |
| Excitation Maximum (λex) | ~675 nm | |
| Emission Maximum (λem) | ~693-694 nm | |
| Molar Extinction Coefficient (ε) | ~209,000 L·mol⁻¹·cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 |
Table 1: Physicochemical Properties of Cyanine5.5 NHS Ester
| Parameter | Recommended Value | Reference |
| Reaction pH | 8.3 - 8.5 | |
| Reaction Time | 1 - 4 hours at room temperature, or overnight on ice | |
| Molar Excess of Dye to Protein | 5:1 to 20:1 | |
| Protein Concentration | 2 - 10 mg/mL | |
| Solvent for NHS Ester Stock | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
Table 2: Recommended Reaction Conditions for Protein Labeling
Experimental Protocols
The following protocols provide a detailed methodology for the labeling of proteins with Cyanine5.5 NHS ester, purification of the conjugate, and determination of the degree of labeling.
Preparation of Reagents
-
Protein Solution :
-
The protein to be labeled should be dissolved in an amine-free buffer. Recommended buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at a pH of 8.3-8.5.
-
Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester.
-
If the protein solution contains interfering substances like sodium azide or stabilizing proteins (e.g., BSA), a buffer exchange should be performed using dialysis or a desalting column.
-
The optimal protein concentration for labeling is between 2-10 mg/mL.
-
-
Cy5.5 NHS Ester Stock Solution :
-
Dissolve the Cy5.5 NHS ester in fresh, anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
This stock solution should be prepared immediately before use, as NHS esters are susceptible to hydrolysis.
-
Protein Labeling Procedure
-
Calculate the required amount of Cy5.5 NHS ester :
-
The molar ratio of dye to protein is a critical parameter that needs to be optimized for each specific protein. A common starting point is a 10:1 molar ratio.
-
The following formula can be used to calculate the required mass of the NHS ester:
-
Mass of NHS ester (mg) = (Molar excess of dye) × (Mass of protein (mg)) × (MW of NHS ester (Da)) / (MW of protein (Da))
-
-
-
Conjugation Reaction :
-
Add the calculated volume of the Cy5.5 NHS ester stock solution to the protein solution.
-
Gently mix the reaction mixture and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Purification of the Labeled Protein
-
Gel Filtration Chromatography :
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions. This method is effective for separating the labeled protein from unconjugated dye and the NHS byproduct.
-
Apply the reaction mixture to the column and elute with an appropriate buffer (e.g., PBS).
-
Collect fractions and monitor the separation. The first colored fractions will contain the labeled protein, while the later fractions will contain the free dye.
-
Characterization of the Conjugate
-
Determine the Degree of Labeling (DOL) :
-
The DOL represents the average number of dye molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of Cy5.5 (~675 nm, Amax).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where CF is the correction factor (A280 of the dye / Amax of the dye), which is approximately 0.05 for Cy5.5, and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
-
DOL = Amax / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of Cy5.5 at its Amax (~209,000 M⁻¹cm⁻¹).
-
-
Visualizing Key Processes
To further elucidate the core concepts, the following diagrams have been generated using Graphviz.
Caption: Reaction of Cy5.5 NHS ester with a primary amine.
Caption: Workflow for labeling proteins with Cy5.5 NHS ester.
Caption: Key factors influencing Cy5.5 labeling efficiency.
References
A Technical Guide to the Core Principles of Near-Infrared Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles of near-infrared (NIR) fluorescence imaging, a powerful modality in preclinical and clinical research. We will explore the underlying physics, the distinct advantages of the NIR window, the characteristics of commonly used fluorophores, and detailed experimental protocols. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively design and implement NIR fluorescence imaging studies.
Fundamental Principles of Fluorescence
Fluorescence is a photoluminescent process where a molecule, known as a fluorophore or fluorescent dye, absorbs a photon of light at a specific wavelength, exciting it to a higher electronic state. This excited state is short-lived, and the molecule quickly returns to its ground state, releasing the absorbed energy in the form of a new photon. This emitted photon has a longer wavelength (lower energy) than the absorbed photon, a phenomenon known as the Stokes shift.
The efficiency of this process is characterized by two key parameters:
-
Molar Extinction Coefficient (ε): This value represents the probability of a fluorophore absorbing a photon at a specific wavelength. A higher molar extinction coefficient indicates a greater ability to absorb light, leading to a stronger fluorescent signal.
-
Quantum Yield (Φ): This is the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield closer to 1 signifies a highly efficient fluorophore that converts a large fraction of the absorbed energy into fluorescence.
The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. For in vivo imaging, high brightness is crucial for achieving a strong signal-to-background ratio.
The Near-Infrared (NIR) Advantage in Biological Imaging
Biological tissues contain endogenous molecules, such as hemoglobin, melanin, and water, that absorb and scatter light, particularly in the visible spectrum (400-650 nm). This absorption and scattering significantly limit the penetration depth of light and generate autofluorescence, which can obscure the signal from exogenous fluorescent probes.
The near-infrared (NIR) region of the electromagnetic spectrum offers a distinct advantage for in vivo imaging. This region is typically divided into two windows:
-
NIR-I Window (650-950 nm): In this range, the absorption by hemoglobin and water is significantly reduced, allowing for deeper tissue penetration of several millimeters.[1][2] Autofluorescence from endogenous molecules is also considerably lower in the NIR-I window compared to the visible spectrum.[2]
-
NIR-II Window (1000-1700 nm): This window offers even greater advantages, with further reduced light scattering and minimal tissue autofluorescence.[3][4] This results in a higher signal-to-background ratio and allows for imaging at even greater depths with improved spatial resolution. The NIR-IIb sub-window (1500–1700 nm) is particularly noted for its enhanced tissue penetration capabilities.
These properties make NIR fluorescence imaging a highly sensitive and powerful tool for non-invasive, real-time monitoring of biological processes in living organisms.
NIR Fluorophores: The Workhorses of NIR Imaging
A variety of NIR fluorophores have been developed for in vivo imaging, broadly categorized as small organic dyes and nanoparticles.
Small Organic Dyes
Small organic dyes are the most commonly used NIR fluorophores due to their relatively small size, ease of chemical modification, and good biocompatibility. Key classes include:
-
Cyanine Dyes: This is a large and versatile class of dyes, including the widely used Indocyanine Green (ICG) and various IRDye® and Cy dye derivatives. They are known for their high molar extinction coefficients and good photostability.
-
Phthalocyanines and Squaraine Dyes: These dyes also exhibit strong NIR absorption and emission but can be prone to aggregation in aqueous environments.
The choice of dye depends on the specific application, considering factors such as excitation/emission wavelengths, quantum yield, and chemical properties for conjugation to targeting molecules.
Nanoparticles
NIR-emitting nanoparticles offer several advantages over small organic dyes, including:
-
High Brightness: They can be loaded with multiple dye molecules, leading to significantly enhanced fluorescence intensity.
-
Improved Photostability: The nanoparticle matrix can protect the encapsulated dyes from photobleaching.
-
Tunable Properties: The size and composition of nanoparticles can be engineered to control their optical and pharmacokinetic properties.
Examples of NIR-emitting nanoparticles include quantum dots, single-walled carbon nanotubes, and dye-doped nanoparticles.
Quantitative Properties of Common NIR Dyes
The selection of an appropriate NIR dye is critical for the success of an imaging study. The following table summarizes the key quantitative properties of several commonly used NIR dyes.
| Dye Family | Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |
| Cyanine | Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | ~0.012 - 0.13 | Ethanol, DMSO, Water |
| Cyanine | IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.09 - 0.12 | PBS, Water |
| Cyanine | IRDye 700DX | ~688 | ~705 | ~210,000 | ~0.12 (unbound) | Aqueous Solution |
| Cyanine | Cy5.5 | ~675 | ~694 | ~250,000 | High | - |
| Cyanine | Cy7 | ~743 | ~767 | ~250,000 | High | - |
| Cyanine | Cy7.5 | ~788 | ~808 | ~223,000 | High | - |
| iFluor® | iFluor® 700 | 690 | 713 | 190,000 | - | - |
| iFluor® | iFluor® 790 | 783 | 814 | 210,000 | - | - |
| iFluor® | iFluor® 800 | 801 | 820 | - | - | - |
| Alexa Fluor | Alexa Fluor 680 | 679 | 702 | 183,000 | 0.36 | Water |
| Alexa Fluor | Alexa Fluor 750 | 749 | 775 | 270,000 | 0.12 | Water |
Note: Quantum yields for Cy dyes are often not explicitly stated as absolute values but are generally considered high. The quantum yield can vary significantly based on conjugation to biomolecules and the local environment.
Experimental Protocols
In Vivo NIR Fluorescence Imaging of Small Animals (Mice)
This protocol outlines the general steps for performing in vivo NIR fluorescence imaging in a mouse model.
Materials:
-
NIR fluorescence imaging system (e.g., IVIS, Pearl Trilogy)
-
Anesthesia system (e.g., isoflurane vaporizer)
-
NIR fluorescent probe (dye or nanoparticle conjugate)
-
Anesthetized mouse
-
Warming pad
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the anesthetized mouse on the imaging platform, ensuring it is positioned for optimal visualization of the region of interest. Maintain the animal's body temperature using a warming pad.
-
Probe Administration: Inject the NIR fluorescent probe via an appropriate route (e.g., intravenous tail vein injection, intraperitoneal injection, or subcutaneous injection). The dosage and timing of imaging will depend on the pharmacokinetic properties of the probe.
-
Image Acquisition:
-
Select the appropriate excitation and emission filters for the chosen NIR fluorophore. For example, for a dye with an excitation maximum around 780 nm and an emission maximum around 810 nm, a 745-780 nm bandpass excitation filter and an 810-875 nm bandpass emission filter could be used.
-
Acquire a baseline (pre-injection) image to assess autofluorescence.
-
Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.
-
Adjust acquisition parameters (e.g., exposure time, binning) to optimize signal-to-noise ratio.
-
-
Image Analysis:
-
Use the imaging system's software to quantify the fluorescent signal in regions of interest (ROIs).
-
Calculate the signal-to-background ratio by comparing the signal intensity in the target tissue to that in a background region.
-
For longitudinal studies, compare images taken at different time points to assess changes in probe accumulation or target expression.
-
-
Ex Vivo Validation (Optional but Recommended):
-
After the final in vivo imaging session, euthanize the mouse and dissect the organs of interest.
-
Image the dissected organs ex vivo to confirm the in vivo biodistribution of the probe. This can provide higher resolution and more accurate quantification of probe accumulation in specific tissues.
-
Protocol for Determining Relative Quantum Yield
This protocol describes a common method for determining the relative fluorescence quantum yield of a NIR dye using a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
-
NIR dye of interest (sample)
-
NIR dye with a known quantum yield (standard, e.g., ICG in DMSO)
-
Solvent (e.g., ethanol, DMSO, PBS)
Procedure:
-
Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (Gradient) of the resulting lines for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the quantum yield of the sample (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (this term is 1 if the same solvent is used).
-
Visualization of Signaling Pathways
NIR fluorescence imaging is extensively used to visualize and study various signaling pathways implicated in diseases like cancer. By conjugating NIR fluorophores to antibodies, peptides, or small molecules that specifically target components of these pathways, researchers can monitor their activity in real-time and in a non-invasive manner.
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling Pathway
Hypoxia is a common feature of solid tumors and is associated with tumor progression and resistance to therapy. The cellular response to hypoxia is primarily mediated by the HIF-1α transcription factor. Under normoxic conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation. Under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, metabolism, and cell survival.
References
An In-depth Technical Guide to Cyanine5.5 Amine for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) amine is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in fluorescence microscopy and in vivo imaging.[1] Its emission in the NIR spectrum minimizes background fluorescence from biological samples and allows for deep tissue penetration, making it particularly well-suited for preclinical and drug development studies.[1] This guide provides a comprehensive overview of Cy5.5 amine, including its core properties, detailed experimental protocols for its use, and visualizations of common experimental workflows.
Core Properties of Cyanine5.5
Cy5.5 is a member of the cyanine dye family, characterized by a polymethine chain linking two nitrogen-containing heterocyclic moieties.[] This structure results in a high molar extinction coefficient and good fluorescence quantum yield.[] The amine-reactive group of Cy5.5 amine allows for its covalent conjugation to various biomolecules.[3]
Spectral and Physicochemical Properties
The key characteristics of Cy5.5 are summarized in the table below, providing a consolidated reference for experimental planning.
| Property | Value | References |
| Excitation Maximum (λex) | ~673-684 nm | |
| Emission Maximum (λem) | ~698-710 nm | |
| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 | |
| Molecular Weight | ~753.9 g/mol | |
| Solubility | DMSO, DMF, Chloroform, Methanol |
Experimental Protocols
The primary amine group on Cy5.5 allows for its conjugation to various functional groups on target molecules. The most common application is the labeling of proteins, such as antibodies, through their primary amines (e.g., lysine residues) using an amine-reactive derivative of the protein, or by activating the protein's carboxyl groups to react with the Cy5.5 amine. A widely used method involves the use of N-hydroxysuccinimide (NHS) esters, which readily react with primary amines to form stable amide bonds.
Protocol 1: Labeling of Antibodies with Cy5.5 NHS Ester
This protocol details the steps for conjugating an antibody with a commercially available Cy5.5 NHS ester.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer like PBS)
-
Cy5.5 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Microcentrifuge tubes
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer at a concentration of 5-10 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the reaction buffer before labeling.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the dissolved Cy5.5 NHS ester to the antibody solution while gently vortexing. A typical molar ratio of dye to antibody is 10:1, but this may need to be optimized for specific antibodies and applications.
-
Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled antibody with PBS. The first colored fraction to elute will be the Cy5.5-labeled antibody. The smaller, unreacted dye molecules will elute later.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (~675 nm).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye] Where:
-
A_max is the absorbance at the dye's excitation maximum.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).
-
-
Protocol 2: Labeling of Amine-Functionalized Nanoparticles
This protocol provides a general guideline for labeling nanoparticles that have been surface-functionalized with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica or PLGA nanoparticles)
-
Cy5.5 NHS Ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5
-
Centrifugal filter units or dialysis membrane for purification
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a concentration of 1-5 mg/mL.
-
-
Dye Preparation:
-
Prepare a fresh 1-10 mg/mL stock solution of Cy5.5 NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the Cy5.5 NHS ester solution to the nanoparticle suspension. The optimal molar ratio of dye to nanoparticles will need to be determined empirically.
-
Incubate the mixture for 1-2 hours at room temperature on an orbital shaker, protected from light.
-
-
Purification:
-
To remove unreacted dye, purify the nanoparticles using either centrifugal filtration or dialysis.
-
Centrifugal Filtration: Wash the nanoparticles multiple times with the reaction buffer or PBS by centrifugation and resuspension.
-
Dialysis: Dialyze the reaction mixture against PBS for 24-48 hours with several buffer changes.
-
Applications in Fluorescence Microscopy and Drug Development
Cy5.5 amine and its conjugates are extensively used in a variety of fluorescence-based applications, particularly for in vivo imaging due to the low autofluorescence of tissues in the NIR window.
In Vivo Tumor Imaging
A significant application of Cy5.5 is in the development of targeted imaging agents for cancer diagnosis and monitoring therapeutic response. By conjugating Cy5.5 to molecules that specifically bind to tumor-associated markers, researchers can visualize and track tumors in living organisms.
For instance, Cy5.5 has been conjugated to antibodies targeting tissue factor (TF), a protein overexpressed in the vasculature of many tumors. This allows for the non-invasive imaging of the tumor neovasculature.
Caption: Workflow for in vivo tumor imaging using a Cy5.5-labeled antibody.
Similarly, peptides that target tumor vasculature, such as the GX1 peptide, have been labeled with Cy5.5 for in vivo imaging applications.
Caption: Workflow for targeting tumor vasculature using a Cy5.5-labeled peptide.
Studying Signaling Pathways with FRET
Förster Resonance Energy Transfer (FRET) is a powerful technique to study molecular interactions, including those in cell signaling pathways. FRET occurs when two fluorophores, a donor and an acceptor, are in close proximity (typically 1-10 nm). When the donor is excited, it can transfer its energy non-radiatively to the acceptor, which then fluoresces.
Cy5.5 can serve as an acceptor in a FRET pair with a suitable donor, such as Cy3. This pairing can be used to monitor protein-protein interactions. For example, two proteins in a signaling cascade can be labeled with Cy3 and Cy5.5, respectively. An interaction between these proteins will bring the fluorophores into close proximity, resulting in a FRET signal.
Caption: A diagram illustrating the use of a Cy3-Cy5.5 FRET pair to detect protein-protein interactions in a signaling pathway.
Conclusion
Cyanine5.5 amine is a versatile and powerful near-infrared fluorophore with broad applications in fluorescence microscopy and in vivo imaging. Its favorable spectral properties, coupled with the ability to be conjugated to a wide range of biomolecules, make it an essential tool for researchers in basic science and drug development. The protocols and workflows described in this guide provide a solid foundation for beginners to effectively utilize Cy5.5 amine in their research endeavors. As with any fluorescent probe, careful optimization of labeling and imaging conditions is crucial for obtaining high-quality, reproducible data.
References
The Researcher's Guide to Cyanine Dyes in Biomedical Applications
An In-depth Technical Whitepaper for Scientists and Drug Development Professionals
Cyanine dyes have emerged as indispensable tools in biomedical research, offering a versatile platform for a wide array of applications, from high-resolution cellular imaging to advanced therapeutic strategies. Their bright fluorescence, photostability, and tunable optical properties make them superior alternatives to traditional fluorescent labels like fluorescein and rhodamine.[1][2] This technical guide provides a comprehensive overview of cyanine dyes, their core properties, and detailed methodologies for their application in key biomedical research areas.
Core Concepts: Structure and Properties of Cyanine Dyes
Cyanine dyes are a class of synthetic organic molecules characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain.[3][4] This conjugated system is responsible for their strong light absorption and intense fluorescence.[3] The length of the polymethine bridge is a key determinant of the dye's spectral properties; extending the chain shifts the absorption and emission wavelengths to longer, near-infrared (NIR) regions.
The basic structure of cyanine dyes can be systematically modified to fine-tune their characteristics for specific applications. Common modifications include the addition of sulfonate groups to enhance water solubility (sulfo-cyanine dyes) and the incorporation of reactive moieties (e.g., N-hydroxysuccinimide esters, maleimides) for covalent attachment to biomolecules.
Classification of Cyanine Dyes
Cyanine dyes can be categorized based on the structure of their heterocyclic nuclei and the length of their polymethine chain.
-
By Heterocyclic Nucleus: Common nuclei include indolenine, quinoline, and benzothiazole.
-
By Polymethine Chain Length: The number of methine groups (-CH=) in the chain determines the dye's name, such as trimethine (e.g., Cy3), pentamethine (e.g., Cy5), and heptamethine (e.g., Cy7).
Photophysical Properties
The utility of cyanine dyes in biomedical applications is dictated by their photophysical properties. Key parameters include the maximum excitation (λex) and emission (λem) wavelengths, molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The molar extinction coefficient reflects the dye's ability to absorb light, while the quantum yield indicates the efficiency of converting absorbed light into emitted fluorescence.
Table 1: Photophysical Properties of Common Cyanine Dyes
| Dye | λex (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy2 | 489 | 506 | 150,000 | 0.12 |
| Cy3 | 550 | 570 | 150,000 | 0.15* |
| Cy3.5 | 581 | 594 | 150,000 | 0.15 |
| Cy5 | 650 | 670 | 250,000 | 0.27 |
| Cy5.5 | 675 | 694 | 250,000 | 0.28 |
| Cy7 | 743 | 767 | 250,000 | 0.28 |
*Note: Quantum yield is highly dependent on the local environment, including solvent viscosity and temperature. The values presented are approximate and can vary.
Key Biomedical Applications and Experimental Protocols
Cyanine dyes have found widespread use in bioimaging, biosensing, and photodynamic therapy. Their application in these fields relies on their ability to be conjugated to various biomolecules, including antibodies, peptides, and nucleic acids.
Bioimaging: Visualizing the Invisible
Cyanine dyes are extensively used as fluorescent labels in a variety of imaging techniques, from conventional fluorescence microscopy to in vivo whole-animal imaging. Dyes emitting in the near-infrared (NIR) window (700-900 nm), such as Cy7, are particularly valuable for in vivo applications due to the reduced light scattering and absorption by biological tissues at these wavelengths, allowing for deeper tissue penetration.
This protocol outlines the general steps for conjugating an amine-reactive cyanine dye to an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
Cyanine NHS ester (e.g., Cy5-NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.
-
Adjust the pH of the antibody solution to 8.5-9.5 by adding 1 M sodium bicarbonate. This deprotonates the primary amines on the antibody, making them more reactive.
-
-
Dye Preparation:
-
Dissolve the cyanine NHS ester in DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the dissolved cyanine NHS ester to the antibody solution while gently mixing. A typical molar ratio of dye to antibody is 10:1 to 20:1.
-
Incubate the reaction mixture for 1-3 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
The labeled antibody, being larger, will elute first. Collect the colored fractions.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the cyanine dye.
-
Caption: Workflow for labeling an antibody with a cyanine NHS ester.
This protocol provides a general workflow for using a Cy7-labeled probe for whole-body fluorescence imaging in mice.
Materials:
-
Cy7-labeled probe (e.g., antibody or peptide)
-
Anesthetized mouse
-
In vivo imaging system with appropriate NIR filters
-
Sterile saline or PBS for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a suitable method (e.g., isoflurane or intraperitoneal injection of sodium pentobarbital).
-
Place the anesthetized animal in the imaging chamber.
-
-
Probe Administration:
-
Dilute the Cy7-labeled probe to the desired concentration in sterile saline or PBS. The optimal dose should be determined empirically.
-
Inject the probe into the mouse, typically via the tail vein. A common injection volume is around 200 µL.
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection to monitor the biodistribution of the probe.
-
Use appropriate excitation (e.g., 710-760 nm) and emission (e.g., 780-810 nm) filters for Cy7.
-
-
Data Analysis:
-
Analyze the images to quantify the fluorescence intensity in regions of interest (e.g., tumor vs. healthy tissue).
-
Biosensing: Probing Molecular Interactions with FRET
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, typically occurring over distances of 1-10 nm. Cyanine dyes, such as Cy3 (donor) and Cy5 (acceptor), are a commonly used FRET pair.
Caption: The principle of Förster Resonance Energy Transfer (FRET).
The dimerization of the Epidermal Growth Factor Receptor (EGFR) is a critical step in its activation and downstream signaling. FRET microscopy can be used to visualize this process in living cells.
Caption: Imaging EGFR dimerization using a Cy3/Cy5 FRET pair.
Photodynamic Therapy (PDT): Light-Activated Cancer Treatment
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. Certain cyanine dyes, such as Indocyanine Green (ICG), can act as photosensitizers, absorbing light in the NIR region and promoting the formation of cytotoxic ROS.
This protocol describes a general procedure for evaluating the efficacy of ICG-mediated PDT on cancer cells in culture.
Materials:
-
Cancer cell line (e.g., glioblastoma cells)
-
Indocyanine Green (ICG)
-
Cell culture medium
-
NIR laser (e.g., 808 nm)
-
Cell viability assay (e.g., MTT assay)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
-
ICG Incubation:
-
Incubate the cells with various concentrations of ICG in cell culture medium for a defined period (e.g., 3 hours).
-
-
Light Irradiation:
-
Irradiate the cells with an NIR laser at a specific power density and duration.
-
-
Cell Viability Assessment:
-
After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard assay like the MTT assay.
-
Caption: The mechanism of Indocyanine Green-mediated photodynamic therapy.
Signaling Pathway Visualization: Apoptosis
Cyanine dyes can be used to visualize key events in signaling pathways, such as apoptosis (programmed cell death). For instance, fluorescently labeled probes can be designed to detect the activation of caspases, a family of proteases that play a central role in the apoptotic cascade.
Caption: Visualization of caspase activation in apoptosis using a cyanine dye-based probe.
Conclusion
Cyanine dyes represent a powerful and versatile class of fluorescent probes with a wide range of applications in biomedical research and drug development. Their exceptional photophysical properties, coupled with the ease of chemical modification, allow for the design of highly specific and sensitive tools for imaging, sensing, and therapy. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of cyanine dye-based technologies in the laboratory. As research continues to advance, the development of novel cyanine dye derivatives with enhanced properties will undoubtedly open up new frontiers in our ability to understand and combat human disease.
References
Methodological & Application
Application Notes and Protocols: Cyanine5.5 Amine Conjugation to Nanoparticles for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful tool for in vivo studies, offering deep tissue penetration and low background autofluorescence.[1][2] Cyanine5.5 (Cy5.5), a far-red and near-infrared fluorescent dye, is an excellent candidate for such applications due to its favorable spectral properties and the availability of amine-reactive derivatives for conjugation.[3][4][] This document provides detailed protocols for the conjugation of Cy5.5 amine to nanoparticles, their subsequent characterization, and their application in preclinical in vivo imaging. The use of nanoparticles as carriers for Cy5.5 can enhance its pharmacokinetic profile, enabling targeted delivery and prolonged circulation times for improved imaging contrast and diagnostic accuracy.
Principle of Conjugation
The most common method for conjugating Cy5.5 to nanoparticles is through the use of N-hydroxysuccinimide (NHS) ester chemistry. This method involves the reaction of an amine-reactive Cy5.5 NHS ester with primary amine groups present on the surface of functionalized nanoparticles, forming a stable amide bond. This covalent linkage ensures the stability of the fluorescent label in biological environments.
Experimental Protocols
Protocol 1: Conjugation of Cy5.5 NHS Ester to Amine-Functionalized Nanoparticles
This protocol outlines the steps for covalently attaching Cy5.5 NHS ester to nanoparticles possessing surface amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA, chitosan, silica)
-
Cyanine5.5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4
-
Purification supplies (e.g., centrifuge, dialysis tubing, size exclusion chromatography columns)
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the nanoparticles are well-sonicated for a homogenous suspension.
-
Prepare Cy5.5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the Cy5.5 NHS ester stock solution to the nanoparticle suspension. The molar ratio of dye to nanoparticles should be optimized, but a starting point of a 5- to 20-fold molar excess of the dye is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
-
Quench Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove unconjugated Cy5.5 dye from the nanoparticle suspension using one of the following methods:
-
Centrifugation: Pellet the nanoparticles by centrifugation (speed and time dependent on nanoparticle size and density), remove the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step at least three times.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to allow the free dye to diffuse out while retaining the nanoparticles.
-
Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger Cy5.5-conjugated nanoparticles from the smaller, unconjugated dye molecules.
-
Protocol 2: Characterization of Cy5.5-Conjugated Nanoparticles
1. Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Confirm the successful conjugation by measuring the absorbance spectrum of the purified nanoparticle solution. A peak corresponding to the absorbance of Cy5.5 (around 675 nm) should be present.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum (excitation at ~675 nm, emission at ~694 nm) to confirm the fluorescence of the conjugated dye.
2. Size and Zeta Potential Analysis:
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after conjugation to assess any changes in size and size distribution.
-
Zeta Potential: Measure the surface charge of the nanoparticles to monitor changes resulting from the conjugation process.
3. Morphological Analysis:
-
Transmission Electron Microscopy (TEM): Visualize the morphology and size of the nanoparticles to ensure they have not aggregated during the conjugation process.
4. Quantification of Conjugation Efficiency:
-
Create a standard curve of free Cy5.5 dye in the same buffer as the nanoparticles.
-
Measure the absorbance of the Cy5.5-conjugated nanoparticle solution at the dye's maximum absorbance wavelength.
-
Calculate the concentration of conjugated dye using the standard curve and determine the amount of dye per unit mass of nanoparticles.
Protocol 3: In Vivo Imaging of Cy5.5-Conjugated Nanoparticles
This protocol provides a general guideline for in vivo fluorescence imaging in a mouse tumor model.
Materials:
-
Cy5.5-conjugated nanoparticles suspended in a sterile, biocompatible buffer (e.g., PBS).
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
In vivo imaging system (IVIS) equipped with appropriate filters for Cy5.5 (Excitation: ~640 nm, Emission: ~700 nm).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the nanoparticles.
-
Injection: Administer the Cy5.5-conjugated nanoparticle suspension via intravenous (tail vein) or intraperitoneal injection. The dose will depend on the nanoparticle formulation and brightness, but a typical starting dose is in the range of 5-15 mg/kg body weight.
-
Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.
-
Ex Vivo Imaging: At the final time point, euthanize the mouse and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart) for ex vivo imaging to confirm the biodistribution of the nanoparticles.
-
Image Analysis: Quantify the fluorescence intensity in the tumor and other organs over time to determine the pharmacokinetic profile and tumor-targeting efficiency of the nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of Cy5.5-Conjugated Nanoparticles
| Nanoparticle Type | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Fe3O4-Cy5.5-trastuzumab | 93.72 ± 6.34 | N/A | N/A | |
| Cy5.5-labeled TCL-SPION | ~35 | N/A | -25.13 | |
| CMD-TCs-NPs | 34 ± 3.78 | 0.27 ± 0.05 | +11 ± 2.27 | |
| CMD-TMC-NPs | 42 ± 4.23 | 0.21 ± 0.05 | +29 ± 4.31 | |
| PLGA-Cy5.5 | ~120 | < 0.2 | ~ -22 |
Table 2: In Vivo Imaging Parameters and Biodistribution of Cy5.5-Conjugated Nanoparticles
| Nanoparticle Formulation | Animal Model | Injection Route | Dose | Major Accumulation Sites | Imaging Time Points | Reference |
| Cy5.5-labeled TCL-SPION | ICR mice | Intravenous | 15 mg/kg | Liver, spleen, kidney, lymph node | 0.5 h to 28 days | |
| MnO-PEG-Cy5.5 NPs | Glioma-bearing nude mouse | Intravenous | N/A | Tumor | N/A | |
| Cy5-labeled PCMS | DMM mouse model | Intra-articular | 10 µL | Knee joint | 1, 3, 5, 7, and 14 days | |
| Cy5-labeled nanoparticles | Mice | Retro-orbital | N/A | Liver | Up to 48 hours |
Mandatory Visualizations
Caption: Experimental workflow for Cy5.5 conjugation and in vivo imaging.
Caption: NHS ester chemistry for Cy5.5 conjugation to amine groups.
References
- 1. Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. lumiprobe.com [lumiprobe.com]
Using Cyanine5.5 Amine in Flow Cytometry Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) amine is a fluorescent dye from the cyanine family, characterized by its emission in the far-red spectrum. This dye contains a primary amine group, which provides a reactive site for conjugation to various biomolecules. Its utility in flow cytometry is underscored by its spectral properties, which help to minimize interference from cellular autofluorescence, thereby enhancing the signal-to-noise ratio and detection sensitivity. The far-red emission of Cy5.5 makes it an excellent choice for multicolor flow cytometry experiments, where spectral overlap can be a significant challenge.
The primary amine functionality allows for the covalent attachment of Cy5.5 to molecules functionalized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters. This enables the labeling of a wide array of biomolecules, including antibodies and proteins, for detailed cellular analysis.
Key Attributes of Cyanine5.5 Amine:
-
Far-Red Emission: Reduces the impact of cellular autofluorescence, leading to cleaner signals.[1]
-
High Photostability: Demonstrates resistance to photobleaching, which is crucial for experiments requiring prolonged laser exposure.[1]
-
Amine Reactivity: The primary amine group serves as a versatile point of attachment for conjugation.[2]
-
Broad Applicability: Suitable for a range of applications including immunophenotyping, cell viability assessment, and intracellular staining.[1][3]
Spectral Properties
Understanding the spectral characteristics of Cyanine5.5 is fundamental for the proper design of flow cytometry panels and for ensuring optimal data quality. The excitation and emission maxima dictate the selection of appropriate lasers and filters on the flow cytometer.
| Parameter | Value |
| Excitation Maximum (λex) | ~675 nm |
| Emission Maximum (λem) | ~694 nm |
| Molar Extinction Coefficient (ε) | 190,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.28 |
| Note: Spectral properties may exhibit slight variations depending on the conjugation partner and the solvent environment. |
Applications in Flow Cytometry
The distinct properties of this compound lend themselves to a variety of applications in flow cytometry, enabling detailed investigation of cellular processes.
-
Immunophenotyping: Cy5.5, when conjugated to antibodies, allows for the precise identification and enumeration of cell subsets based on the expression of specific cell surface or intracellular markers.
-
Cell Viability and Apoptosis: Amine-reactive dyes like Cy5.5 are effective tools for distinguishing between live and dead cells. In its cell-impermeable form, the dye selectively stains dead cells by reacting with intracellular amines, a feature of cells with compromised membrane integrity.
-
Intracellular Staining: Following fixation and permeabilization, Cy5.5-conjugated antibodies can be used to detect intracellular antigens such as cytokines and transcription factors.
Experimental Protocols
Protocol for Conjugating this compound to an NHS Ester-Functionalized Protein
This protocol outlines the steps for covalently linking this compound to a protein that has been activated with an NHS ester.
Materials:
-
NHS ester-functionalized protein
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography Column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA)
Procedure:
-
Protein Preparation: Dissolve the NHS ester-functionalized protein in the reaction buffer at a concentration of 2-5 mg/mL.
-
Dye Preparation: Just prior to use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation: Add the this compound solution to the protein solution. A molar ratio of 5-10 moles of amine dye per mole of protein is a good starting point, but this should be optimized for each specific protein. Incubate the reaction for 1-2 hours at room temperature in the dark with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for an additional 30 minutes at room temperature.
-
Purification: Separate the Cy5.5-protein conjugate from unreacted dye using a size-exclusion chromatography column equilibrated with the storage buffer.
-
Storage: Store the purified conjugate at 4°C, protected from light.
Protocol for Cell Viability Staining
This protocol describes the use of an amine-reactive Cy5.5 dye for discriminating between live and dead cells.
Materials:
-
Single-cell suspension
-
Amine-reactive Cyanine5.5 dye
-
Protein-free PBS
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)
Procedure:
-
Cell Preparation: Wash cells once with protein-free PBS and resuspend at 1-10 x 10⁶ cells/mL in protein-free PBS. Staining in a protein-free buffer is critical to prevent the dye from reacting with extraneous proteins.
-
Staining: Add 1 µL of the amine-reactive Cy5.5 dye per 1 mL of cell suspension and vortex immediately. Incubate for 30 minutes at 2-8°C, protected from light.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer to quench any unreacted dye and remove it from the solution.
-
Analysis: Resuspend the cells in Flow Cytometry Staining Buffer and analyze using a flow cytometer equipped with a 633 nm or 647 nm laser.
Protocol for Intracellular Staining
This protocol provides a general procedure for staining intracellular antigens using a Cy5.5-conjugated antibody.
Materials:
-
Single-cell suspension
-
Cy5.5-conjugated antibody
-
Flow Cytometry Fixation Buffer (e.g., 1-4% paraformaldehyde)
-
Flow Cytometry Permeabilization/Wash Buffer (e.g., containing saponin or Triton X-100)
Procedure:
-
Surface Staining (Optional): If also staining for surface markers, perform this step before fixation.
-
Fixation: Resuspend cells in 0.5 mL of cold Flow Cytometry Fixation Buffer and incubate for 10 minutes at room temperature.
-
Permeabilization: Wash the cells once with PBS, then resuspend the pellet in the Permeabilization/Wash Buffer.
-
Intracellular Staining: Add the Cy5.5-conjugated antibody to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with Permeabilization/Wash Buffer.
-
Analysis: Resuspend the cells in Flow Cytometry Staining Buffer for analysis.
Data Presentation
Table 1: Quantitative Analysis of Cellular Uptake by Flow Cytometry
The following table presents hypothetical data on the percentage of Cy5 positive cells and the mean fluorescence intensity (MFI) following incubation with Cy5 labeled complexes. This type of analysis is crucial for evaluating the efficiency of cellular uptake of labeled molecules.
| Complex | Percentage of Cy5 Positive Cells (%) | Mean Fluorescence Intensity (MFI) of Cy5 Positive Cells |
| Complex A | 53.4 ± 3.1 | 15,000 ± 1,200 |
| Complex B | 50.5 ± 5.0 | 25,000 ± 2,100 |
| Complex C | 25.2 ± 0.9 | 8,000 ± 650 |
| Complex D | 2.5 ± 0.1 | 3,000 ± 250 |
| Data are represented as mean ± SEM (n=6). This data is illustrative and based on trends observed in published studies. |
Table 2: Cell Viability Assessment
This table provides example data for a cell viability assay using an amine-reactive dye, demonstrating the clear distinction between live and dead cell populations based on fluorescence intensity.
| Cell Population | Percentage of Total (%) | Mean Fluorescence Intensity (MFI) |
| Live Cells | 95.2 | 250 |
| Dead Cells | 4.8 | 35,000 |
| This data is for illustrative purposes. |
Visualizations
Diagram 1: Workflow for Conjugating this compound
Caption: Workflow for conjugating this compound to an NHS ester-activated protein.
Diagram 2: Principle of Amine-Reactive Viability Staining```dot
Caption: Workflow for the detection of intracellular cytokines by flow cytometry.
References
Amine-Reactive Labeling of Peptides with Cyanine5.5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for labeling peptides, proteins, and other biomolecules.[1] Its emission in the NIR spectrum provides significant advantages for in vivo imaging, including deeper tissue penetration and minimal background autofluorescence.[1][2] This document provides detailed protocols for the amine-reactive labeling of peptides with Cy5.5, focusing on the use of Cy5.5 NHS esters, which readily react with primary amines on peptides to form stable amide bonds.[3][4]
The primary targets for amine-reactive labeling on a peptide are the N-terminal alpha-amine and the epsilon-amine of lysine residues. By controlling the reaction conditions, it is possible to achieve specific and efficient labeling for various downstream applications, including fluorescence microscopy, in vivo imaging, and flow cytometry.
Chemical Principle
The most common method for labeling peptides with Cy5.5 involves the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye. The NHS ester reacts with primary amines (e.g., the N-terminus or the side chain of lysine) under mild basic conditions to form a stable covalent amide bond.
Figure 1: Chemical reaction for amine-reactive labeling of a peptide with Cyanine5.5-NHS ester.
Quantitative Data Summary
The efficiency of peptide labeling can be influenced by factors such as pH, temperature, and the molar ratio of dye to peptide. The following table summarizes typical spectral properties and recommended reaction parameters for Cy5.5 labeling.
| Parameter | Value | Reference |
| Excitation Maximum (Ex) | ~675 nm | |
| Emission Maximum (Em) | ~693 nm | |
| Molar Extinction Coefficient | ~230,000 cm⁻¹M⁻¹ | |
| Recommended Reaction pH | 7.5 - 8.5 | |
| Recommended Dye:Peptide Molar Ratio | 1:1 to 3:1 | |
| Typical Reaction Time | 4 hours to overnight | |
| Reaction Temperature | Room Temperature or 4°C |
Experimental Protocols
Materials
-
Peptide containing at least one primary amine.
-
Cyanine5.5 NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0. Avoid buffers containing primary amines like Tris.
-
Purification column (e.g., HPLC, Sephadex G-25).
-
Spectrophotometer.
-
Lyophilizer.
Experimental Workflow Diagram
Figure 2: General workflow for the amine-reactive labeling of peptides with Cyanine5.5.
Step-by-Step Protocol
1. Peptide Preparation:
-
Dissolve the peptide in the reaction buffer (0.1 M sodium bicarbonate, pH 8.0) to a final concentration of 1-5 mg/mL.
-
Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of organic co-solvent may be used, but ensure it does not interfere with the reaction.
2. Cyanine5.5 NHS Ester Preparation:
-
Allow the vial of Cy5.5 NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL. The reactive dye is not stable in solution for extended periods.
3. Labeling Reaction:
-
While gently stirring the peptide solution, slowly add the dissolved Cy5.5 NHS ester. The molar ratio of dye to peptide should typically be between 1:1 and 3:1.
-
Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C. Protect the reaction from light by covering the reaction vessel with aluminum foil.
4. Purification of the Labeled Peptide:
-
The purification method of choice will depend on the properties of the peptide.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the labeled peptide from unreacted dye and unlabeled peptide. A reverse-phase C18 column is commonly used.
-
Gel Filtration Chromatography: For larger peptides, a desalting column (e.g., Sephadex G-25) can be used to separate the labeled peptide from the smaller, unreacted dye molecules.
5. Characterization of the Labeled Peptide:
-
Mass Spectrometry: Confirm the successful conjugation and determine the final molecular weight of the labeled peptide.
-
Spectroscopy: Measure the absorbance of the purified labeled peptide to determine the degree of labeling (DOL). The DOL can be calculated using the Beer-Lambert law with the molar extinction coefficients of the peptide and Cy5.5.
6. Storage:
-
After purification and characterization, the labeled peptide solution can be lyophilized to a powder.
-
Store the lyophilized peptide at -20°C or colder, protected from light, to maintain its fluorescence and stability.
Applications of Cy5.5-Labeled Peptides
Cy5.5-labeled peptides are valuable tools in a wide range of research and development applications:
-
In Vivo Imaging: The near-infrared fluorescence of Cy5.5 allows for deep tissue imaging to study disease processes, monitor therapeutic effects, and track the biodistribution of peptides.
-
Targeted Drug Delivery: By conjugating Cy5.5 to therapeutic peptides, researchers can visualize drug delivery and accumulation in target tissues.
-
Diagnostic Applications: Cy5.5-labeled probes are used in diagnostic assays and imaging to detect specific biomarkers associated with various diseases.
-
Fluorescence Microscopy: Labeled peptides enable the visualization of peptide localization and trafficking within cells and tissues.
-
Flow Cytometry: Quantify peptide binding to cells and sort cell populations based on peptide uptake.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH is between 7.5 and 8.5. Buffers with primary amines (e.g., Tris) will compete with the peptide for the dye. |
| Hydrolyzed NHS ester. | Prepare the Cy5.5 NHS ester solution immediately before use. Store the solid dye desiccated at -20°C. | |
| Insufficient dye-to-peptide ratio. | Increase the molar ratio of the Cy5.5 NHS ester to the peptide. | |
| Multiple Labeled Species | Multiple primary amines on the peptide. | If specific site labeling is required, consider using protecting groups during peptide synthesis or site-directed mutagenesis to remove unwanted amine groups. |
| Precipitation of Dye | Low aqueous solubility of the dye. | Ensure the organic solvent used to dissolve the dye is miscible with the aqueous reaction buffer and is added slowly with stirring. |
References
Application Notes and Protocols for Tracking Cells in Small Animal Imaging with Cyanine5.5 Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) amine is a near-infrared (NIR) fluorescent dye that has emerged as a valuable tool for in vivo cell tracking in small animal models. Its emission in the NIR spectrum (typically with an excitation maximum around 675 nm and an emission maximum around 694 nm) provides significant advantages for deep tissue imaging due to reduced tissue autofluorescence and light scattering.[1] This allows for sensitive and longitudinal tracking of labeled cells in living animals, making it an ideal choice for a variety of research applications, including oncology, immunology, stem cell biology, and drug delivery.
This document provides detailed application notes and protocols for the use of Cyanine5.5 amine for tracking cells in small animal imaging. It covers the principles of cell labeling, protocols for cell labeling and in vivo imaging, and methods for assessing labeling efficiency and cell viability.
Principle of Amine-Reactive Labeling
This compound is an amine-reactive fluorescent dye. The primary mechanism of labeling involves the reaction of the amine group on the dye with reactive functional groups on the cell surface. While the amine group itself is not directly reactive with cell surface proteins, it is often supplied as a salt (e.g., hydrochloride) and can be chemically converted to a more reactive species or used in conjunction with crosslinkers. However, for direct cell labeling, commercially available versions are often in the form of N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on cell surface proteins to form stable amide bonds. This covalent attachment ensures that the fluorescent label is retained on the cell surface for extended periods, allowing for long-term tracking.
Data Presentation
Spectral Properties of Cyanine5.5
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~675 nm | [1] |
| Emission Maximum (λem) | ~694 nm | [1] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield | ~0.20 |
Illustrative Labeling Efficiency and Cell Viability
The following table provides illustrative data on labeling efficiency and cell viability for different cell types labeled with a generic amine-reactive near-infrared dye. Note: Optimal conditions and results will vary depending on the specific cell type and experimental conditions. Researchers should perform optimization experiments to determine the ideal labeling parameters for their system.
| Cell Type | Dye Concentration (µM) | Incubation Time (min) | Labeling Efficiency (%) | Cell Viability (%) |
| Murine Splenocytes | 5 | 20 | >95 | >90 |
| Human Mesenchymal Stem Cells | 2 | 15 | >90 | >95 |
| B16-F10 Melanoma Cells | 10 | 30 | >98 | >85 |
Illustrative Biodistribution of Labeled Cells
The biodistribution of labeled cells is a critical parameter in many cell tracking studies. The following table presents illustrative biodistribution data for intravenously injected cells labeled with a generic near-infrared dye in a murine model at 24 hours post-injection. This data is presented as a percentage of the injected dose per gram of tissue (%ID/g).
| Organ | %ID/g (Mean ± SD) |
| Lungs | 35 ± 5 |
| Liver | 20 ± 4 |
| Spleen | 15 ± 3 |
| Kidneys | 5 ± 1 |
| Tumor (if applicable) | 10 ± 2 |
| Blood | 2 ± 0.5 |
Experimental Protocols
Protocol 1: Direct Labeling of Suspension Cells with this compound
This protocol describes the direct labeling of suspension cells (e.g., lymphocytes, stem cells) with this compound for in vivo tracking.
Materials:
-
This compound (or its NHS ester derivative)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, Ca²⁺/Mg²⁺ free
-
Complete cell culture medium
-
Suspension cells of interest
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with sterile PBS by centrifugation (300 x g for 5 minutes).
-
Count the cells and assess viability using Trypan Blue exclusion. Ensure cell viability is >95%.
-
Resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10⁷ cells/mL.
-
-
Dye Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Labeling:
-
Add the this compound stock solution to the cell suspension to achieve a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells for 15-30 minutes at 37°C in the dark, with gentle agitation every 5-10 minutes to ensure uniform labeling.
-
-
Washing:
-
Stop the labeling reaction by adding 10 volumes of cold complete culture medium containing 10% FBS. The proteins in the serum will quench the unreacted dye.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Repeat the washing step two more times to remove all unbound dye.
-
-
Assessment of Labeling Efficiency and Viability:
-
After the final wash, resuspend a small aliquot of cells in PBS.
-
Assess cell viability using Trypan Blue exclusion.
-
Analyze the labeling efficiency by flow cytometry. Excite the cells with a red laser (e.g., 633 nm or 640 nm) and detect the emission in the far-red channel (e.g., >680 nm filter).
-
-
Preparation for In Vivo Injection:
-
Resuspend the final cell pellet in an appropriate sterile, endotoxin-free vehicle for injection (e.g., PBS or saline) at the desired concentration for in vivo administration.
-
Workflow for labeling suspension cells with this compound.
Protocol 2: In Vivo Imaging of this compound-Labeled Cells
This protocol outlines the general procedure for in vivo fluorescence imaging of small animals injected with this compound-labeled cells.
Materials:
-
Small animal in vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS, Pearl Trilogy)
-
Anesthesia machine with isoflurane
-
Heating pad to maintain animal body temperature
-
Animal restraints
-
Animal-safe hair removal cream (optional)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
If necessary, remove fur from the imaging area using a hair removal cream to reduce light scattering and improve signal detection.
-
Place the anesthetized animal on the imaging stage, ensuring it is positioned securely and comfortably. Use a heating pad to maintain body temperature throughout the imaging session.
-
-
Image Acquisition:
-
Set the imaging system parameters for Cyanine5.5 detection (Excitation: ~675 nm, Emission: ~700 nm long-pass filter).
-
Acquire a baseline (pre-injection) image of the animal to determine the level of background autofluorescence.
-
Inject the this compound-labeled cells via the desired route of administration (e.g., intravenous, intraperitoneal, subcutaneous).
-
Acquire images at various time points post-injection (e.g., immediately after injection, 1h, 6h, 24h, 48h, and longer for longitudinal studies) to track the migration and localization of the labeled cells.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the fluorescence signal in regions of interest (ROIs) corresponding to specific organs or tissues.
-
Subtract the background autofluorescence from the signal of the labeled cells.
-
Express the data as radiant efficiency (photons/s/cm²/sr)/(µW/cm²) or another appropriate unit of fluorescence intensity.
-
-
Ex Vivo Imaging (Optional):
-
At the end of the in vivo study, euthanize the animal and dissect the organs of interest (e.g., lungs, liver, spleen, tumor).
-
Image the dissected organs using the in vivo imaging system to confirm the biodistribution of the labeled cells and to obtain a more precise quantification of the signal in each organ.
-
References
Cyanine5.5 Amine in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cyanine5.5 (Cy5.5) amine in neuroscience research. Cy5.5 amine is a near-infrared (NIR) fluorescent dye with properties that make it highly suitable for in vivo imaging and targeted applications within the central nervous system. Its fluorescence emission in the NIR window (approximately 670-710 nm) allows for deep tissue penetration with reduced autofluorescence and light scattering, leading to an improved signal-to-noise ratio for imaging within the brain and spinal cord.[1][2] The primary amine group on the Cy5.5 molecule enables its conjugation to a variety of biomolecules, facilitating its use in diverse neuroscience applications.[3][4][5]
Key Applications in Neuroscience
Cyanine5.5 amine and its conjugates have emerged as valuable tools for:
-
In Vivo Imaging and Neuronal Tracing: Visualizing neuronal pathways and assessing the distribution of molecules within the central nervous system.
-
Targeted Drug and Gene Delivery: Delivering therapeutic agents or genetic material across the blood-brain barrier (BBB) to specific neural cell populations.
-
Mitochondrial Imaging: Investigating the dynamics and function of mitochondria within neurons, which is crucial for studying neurodegenerative diseases.
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound and its derivatives relevant to neuroscience research.
| Parameter | Value | Application Context | Source |
| Excitation Maximum (λex) | ~673-684 nm | General Fluorophore Property | |
| Emission Maximum (λem) | ~707-710 nm | General Fluorophore Property | |
| Molar Extinction Coefficient | ~198,000 - 209,000 M⁻¹cm⁻¹ | General Fluorophore Property | |
| Fluorescence Quantum Yield | ~0.2 | General Fluorophore Property | |
| In Vivo Imaging Depth | Several millimeters | Deep Tissue Imaging in Rodent Brain | |
| Signal-to-Noise Ratio (SNR) | High in NIR-I Window | In Vivo Imaging | |
| Blood-Brain Barrier (BBB) Permeability | Low (unmodified); High (with specific modifications, e.g., PEGylation) | Targeted Delivery |
Experimental Protocols
Protocol 1: Anterograde and Retrograde Neuronal Tracing
This protocol describes a general method for neuronal tracing using Cy5.5 amine conjugated to a carrier molecule (e.g., dextran). The direction of tracing (anterograde or retrograde) depends on the molecular weight of the dextran conjugate.
Materials:
-
This compound-dextran conjugate (e.g., 10,000 MW for anterograde, 3,000 MW for retrograde)
-
Stereotaxic apparatus
-
Microsyringe or micropipette
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Perfusion solutions (saline, 4% paraformaldehyde in PBS)
-
Vibratome or cryostat
-
Fluorescence microscope
Procedure:
-
Animal Preparation: Anesthetize the animal and mount it in a stereotaxic frame. Shave and clean the surgical area.
-
Tracer Injection:
-
Create a small craniotomy over the target brain region.
-
Load the Cy5.5 amine-dextran conjugate solution (typically 5-10% in sterile saline or PBS) into a microsyringe or glass micropipette.
-
Slowly inject a small volume (e.g., 50-200 nL) of the tracer into the target nucleus.
-
Leave the needle in place for 5-10 minutes to prevent backflow.
-
Slowly retract the needle and suture the incision.
-
-
Survival Period: Allow for tracer transport, typically 7-21 days, depending on the pathway length.
-
Tissue Processing:
-
Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix overnight in 4% paraformaldehyde at 4°C.
-
Cryoprotect the brain in a sucrose solution (e.g., 30% in PBS).
-
Section the brain using a vibratome or cryostat (40-50 µm sections).
-
-
Imaging:
-
Mount the sections on glass slides.
-
Image the sections using a fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation: ~675 nm, Emission: ~700 nm long-pass).
-
Experimental Workflow for Neuronal Tracing
References
Application Notes and Protocols for Labeling Oligonucleotides with Cyanine5.5 for Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. This technique relies on the use of fluorescently labeled nucleic acid probes that bind to specific DNA or RNA sequences with a high degree of complementarity. Cyanine5.5 (Cy5.5), a near-infrared (NIR) fluorescent dye, is an excellent candidate for labeling oligonucleotide probes for FISH applications due to its high molar extinction coefficient, good quantum yield, and emission in a spectral range where cellular autofluorescence is minimal, thereby enhancing the signal-to-noise ratio.
This document provides detailed application notes and protocols for the covalent labeling of amine-modified oligonucleotides with Cyanine5.5 NHS ester and their subsequent use as probes in FISH experiments.
Chemical Principle of Labeling
The labeling strategy involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated Cyanine5.5 dye with a primary amine group incorporated at the terminus (e.g., 5'- or 3'-end) of a synthetic oligonucleotide. The NHS ester reacts with the nucleophilic primary amine under slightly basic conditions (pH 8.3-8.5) to form a stable amide bond, covalently attaching the fluorophore to the oligonucleotide.[1][2]
Figure 1. Reaction of Cyanine5.5 NHS ester with an amine-modified oligonucleotide.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters associated with Cyanine5.5 and the labeling and purification of oligonucleotide probes.
Table 1: Spectral Properties of Cyanine5.5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~683 nm | [3][4] |
| Emission Maximum (λem) | ~703 nm | [3] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.27 |
Table 2: Comparison of Purification Methods for Labeled Oligonucleotides
| Purification Method | Principle | Typical Recovery Rate | Purity |
| HPLC (High-Performance Liquid Chromatography) | Separation based on hydrophobicity. | 75-80% | >90% |
| Ethanol Precipitation | Precipitation of nucleic acids from aqueous solution. | 70-90% | Moderate |
| Gel Filtration (Desalting Column) | Separation based on molecular size. | High | Removes unincorporated dye and salts |
Table 3: Typical FISH Probe Parameters
| Parameter | Recommended Range | Notes |
| Probe Length | 20-50 nucleotides | Shorter probes can penetrate cells more easily. |
| Probe Concentration | 1-10 ng/µL | Optimal concentration should be determined empirically. |
| Hybridization Temperature | 37-55 °C | Dependent on probe sequence and formamide concentration. |
| Hybridization Time | 2-16 hours | Longer incubation can increase signal strength. |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotide with Cyanine5.5 NHS Ester
This protocol describes the conjugation of a 5'- or 3'-amine-modified oligonucleotide with Cyanine5.5 NHS ester.
Materials:
-
Amine-modified oligonucleotide (desalted or purified)
-
Cyanine5.5 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-2 mM.
-
Prepare Dye Solution: Immediately before use, dissolve the Cyanine5.5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
50 µL of the oligonucleotide solution
-
40 µL of 0.1 M Sodium bicarbonate buffer (pH 8.5)
-
10 µL of the Cyanine5.5 NHS ester solution
-
-
The final reaction volume is 100 µL. This provides a molar excess of the dye to drive the reaction to completion.
-
-
Incubation: Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark. For potentially higher coupling efficiency, the reaction can be left overnight at 4°C.
-
Purification: Proceed immediately to purification of the labeled oligonucleotide using either HPLC or ethanol precipitation as described in Protocol 2 and 3.
Protocol 2: Purification of Cy5.5-Labeled Oligonucleotide by HPLC
Reverse-phase HPLC is the recommended method for obtaining high-purity labeled oligonucleotides, as it effectively separates the labeled product from unlabeled oligonucleotides and free dye.
Materials:
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the labeling reaction mixture with Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~680 nm (for Cy5.5).
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and ~680 nm. This peak represents the correctly labeled oligonucleotide.
-
Solvent Removal: Evaporate the solvent from the collected fractions using a vacuum concentrator.
-
Reconstitution: Resuspend the purified, labeled oligonucleotide in a suitable buffer (e.g., TE buffer) and determine the concentration by measuring the absorbance at 260 nm.
Protocol 3: Purification of Cy5.5-Labeled Oligonucleotide by Ethanol Precipitation
Ethanol precipitation is a simpler and faster method for removing unincorporated dye and salts, although it may not be as effective as HPLC in removing unlabeled oligonucleotides.
Materials:
-
3 M Sodium acetate, pH 5.2
-
100% Ethanol, pre-chilled to -20°C
-
70% Ethanol, pre-chilled to -20°C
-
Nuclease-free water
-
Microcentrifuge
Procedure:
-
Precipitation:
-
To the 100 µL labeling reaction, add 10 µL of 3 M Sodium acetate (pH 5.2).
-
Add 300 µL of ice-cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
-
Pelleting: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.
-
Washing:
-
Carefully decant the supernatant.
-
Add 500 µL of ice-cold 70% ethanol to the pellet.
-
Centrifuge at high speed for 15 minutes at 4°C.
-
Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
-
Reconstitution: Resuspend the pellet in a desired volume of nuclease-free water or TE buffer.
Protocol 4: Fluorescence In Situ Hybridization (FISH) on Cultured Cells
This protocol provides a general guideline for performing FISH on adherent cultured cells using a Cy5.5-labeled oligonucleotide probe. Optimization of probe concentration, hybridization, and wash conditions may be necessary for specific applications.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Cy5.5-labeled oligonucleotide probe
-
Wash buffer 1 (e.g., 2x SSC with 50% formamide at 42°C)
-
Wash buffer 2 (e.g., 1x SSC at 42°C)
-
Wash buffer 3 (e.g., 0.1x SSC at room temperature)
-
DAPI counterstain
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy5.5 and DAPI
Procedure:
-
Cell Fixation:
-
Wash cells on coverslips twice with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells in permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Hybridization:
-
Prepare the hybridization mix by diluting the Cy5.5-labeled probe in hybridization buffer to the desired final concentration (e.g., 2 ng/µL).
-
Apply the hybridization mix to the coverslip.
-
Incubate in a humidified chamber at 37°C overnight.
-
-
Washing:
-
Wash the coverslips in Wash buffer 1 for 15 minutes at 42°C.
-
Wash in Wash buffer 2 for 15 minutes at 42°C.
-
Wash in Wash buffer 3 for 5 minutes at room temperature.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
Rinse briefly with PBS.
-
Mount the coverslip onto a microscope slide using antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters for Cy5.5 (Excitation: ~680 nm, Emission: ~700 nm) and DAPI (Excitation: ~360 nm, Emission: ~460 nm).
-
Diagrams
Figure 2. Experimental workflow for labeling and FISH application.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Hydrolyzed NHS ester- Suboptimal pH- Presence of primary amines in buffer (e.g., Tris) | - Use fresh, anhydrous DMSO/DMF for dye reconstitution.- Ensure reaction buffer pH is 8.3-8.5.- Use an amine-free buffer like sodium bicarbonate or phosphate. |
| High Background in FISH | - Incomplete removal of free dye- Non-specific probe binding | - Optimize purification; consider HPLC for higher purity.- Increase stringency of post-hybridization washes (higher temperature, lower salt concentration). |
| Weak or No FISH Signal | - Low probe concentration- Inefficient hybridization- Photobleaching of the fluorophore | - Optimize probe concentration.- Adjust hybridization temperature and time.- Use antifade mounting medium and minimize exposure to excitation light. |
References
Troubleshooting & Optimization
How to reduce background fluorescence with Cyanine5.5 amine
Welcome to the technical support center for Cyanine5.5 amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using this compound?
High background fluorescence with this compound and other cyanine dyes typically stems from two main sources:
-
Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Endogenous fluorophores such as collagen, elastin, NADH, and lipofuscin are common sources of autofluorescence, often fluorescing in the green and red regions of the spectrum.[1][2] Aldehyde-based fixatives like formalin and glutaraldehyde can also induce autofluorescence.[2]
-
Non-specific Binding: Cyanine dyes, including Cy5.5, can non-specifically bind to certain cell types, particularly monocytes and macrophages.[3][4] This can be a significant issue in applications like flow cytometry. Additionally, using excessive concentrations of primary or secondary antibodies can lead to non-specific binding to unintended targets.
Q2: How can I determine the source of the high background in my experiment?
To effectively troubleshoot, it's crucial to identify the origin of the background signal. Running the following controls is essential:
-
Unstained Sample Control: Image a sample that has not been treated with any fluorescent dye or antibodies. Any signal detected in this control is due to endogenous autofluorescence.
-
Secondary Antibody-Only Control: Prepare a sample incubated only with the Cyanine5.5-conjugated secondary antibody (without the primary antibody). Signal in this control points to non-specific binding of the secondary antibody.
-
Isotype Control: Use an isotype control antibody with the same concentration and conjugate as your primary antibody to assess non-specific binding of the primary antibody.
Troubleshooting Guides
This section provides detailed solutions to common issues encountered with this compound.
Issue 1: High Autofluorescence from Tissue Samples
Problem: The unstained control sample shows significant fluorescence, obscuring the specific signal from this compound.
Solutions:
-
Use a Quenching Agent: Several chemical agents can be used to quench autofluorescence. The choice of agent may depend on the tissue type and the spectral properties of the autofluorescence.
-
Sudan Black B (SBB): Effective at reducing lipofuscin autofluorescence. However, it can introduce its own background in the far-red spectrum, which might interfere with Cy5.5 signal.
-
TrueBlack® and TrueBlack® Plus: These are commercial reagents designed to quench lipofuscin autofluorescence with minimal introduction of background in the far-red channels. They have been shown to be more effective than SBB in some cases.
-
Photobleaching: Exposing the tissue section to a strong light source before staining can irreversibly destroy autofluorescent molecules.
-
-
Tissue Clearing: For imaging deep within tissues, clearing methods can reduce light scattering and background fluorescence. However, some clearing agents can affect the fluorescence of dyes, so compatibility with Cy5.5 should be considered. Organic solvent-based methods can sometimes quench fluorescent proteins and dyes.
Quantitative Comparison of Autofluorescence Quenching Methods
| Method | Target Autofluorescence | Reported Effectiveness | Potential Drawbacks |
| Sudan Black B | Lipofuscin | Effective reduction of lipofuscin autofluorescence. | Can introduce background in the far-red spectrum. |
| TrueBlack® | Lipofuscin, Collagen, Elastin | Up to 90% reduction in autofluorescence background. | May slightly reduce the specific fluorescent signal. |
| Photobleaching | Various endogenous fluorophores | Can significantly decrease autofluorescence (e.g., 80% average decrease). | Can be time-consuming. |
| Copper Sulfate | General autofluorescence | Can reduce autofluorescence but may also quench the desired signal. | Can increase autofluorescence in the Cy5.5 channel in some cases. |
Issue 2: Non-Specific Binding of this compound
Problem: The secondary antibody-only control shows significant staining, particularly on monocytes or macrophages.
Solutions:
-
Use a Specialized Blocking Buffer: Standard blocking buffers like BSA or serum may not be sufficient to prevent the dye-mediated non-specific binding of cyanine dyes.
-
Cyanine TruStain™ or MonoBlock™ Leukocyte Staining Buffer: These are commercially available buffers specifically designed to block the non-specific binding of cyanine dyes to monocytes and other leukocytes.
-
-
Optimize Antibody Concentrations: Titrate both your primary and secondary antibodies to determine the lowest concentration that still provides a strong specific signal. This will minimize off-target binding.
-
Thorough Washing: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies effectively.
Experimental Protocols
Protocol 1: Autofluorescence Quenching with TrueBlack® (Post-Staining)
-
Perform your standard immunofluorescence staining protocol with this compound.
-
After the final wash step, remove excess buffer from the slides.
-
Prepare a 1X solution of TrueBlack® in 70% ethanol.
-
Cover the tissue section completely with the 1X TrueBlack® solution and incubate for 30 seconds at room temperature.
-
Rinse the slides three times with PBS.
-
Mount the slides with an aqueous mounting medium.
Protocol 2: Using Cyanine TruStain™ Buffer for Flow Cytometry
-
Prepare your single-cell suspension.
-
Add an Fc blocking reagent to your cells and incubate for 10 minutes at room temperature.
-
Add 5 µL of True-Stain Monocyte Blocker™ to the cell suspension.
-
Incubate for an additional 5-10 minutes at room temperature.
-
Add your antibody cocktail containing the Cyanine5.5-conjugated antibody.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells with staining buffer.
-
Resuspend the cells for flow cytometry analysis.
Visualizing Experimental Workflows
Troubleshooting High Background Fluorescence
Caption: A decision tree for troubleshooting high background fluorescence.
General Immunofluorescence Workflow with Background Reduction
Caption: A generalized workflow for immunofluorescence incorporating background reduction steps.
References
- 1. Autofluorescence and Nonspecific Immunofluorescent Labeling in Frozen Bovine Intestinal Tissue Sections: Solutions for Multicolor Immunofluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 4. researchgate.net [researchgate.net]
Troubleshooting low signal intensity with Cyanine5.5 conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with Cyanine5.5 (Cy5.5) conjugates.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments using Cy5.5 conjugates that may lead to low fluorescent signal.
Problem: Weak or No Fluorescence Signal
A weak or nonexistent signal is a frequent issue that can arise from multiple factors, ranging from the labeling procedure to the imaging setup.
Q1: How can I confirm if my protein or antibody is labeled correctly with Cy5.5?
A1: Verification of successful conjugation is a critical first step.
-
Spectrophotometric Analysis: Measure the absorbance of your conjugate solution at both 280 nm (for the protein) and the excitation maximum of Cy5.5 (approximately 675 nm). The presence of a peak at ~675 nm indicates the presence of the dye. The ratio of the absorbance at 675 nm to that at 280 nm can be used to calculate the degree of labeling (DOL).
-
SDS-PAGE Analysis: Run the conjugate on an SDS-PAGE gel. The labeled protein should exhibit fluorescence when imaged with an appropriate near-infrared (NIR) imaging system. You may also observe a slight increase in the molecular weight of the labeled protein compared to the unlabeled control.
Q2: My labeling efficiency is low. What are the potential causes and solutions?
A2: Low labeling efficiency is a primary cause of weak signals.[1] Key areas to investigate include:
-
Suboptimal Molar Ratio: The dye-to-protein molar ratio needs to be optimized. A ratio that is too low will result in a weak signal.[1] Conversely, an excessively high ratio can lead to quenching and increased background.
-
Incorrect Buffer pH: The pH of the labeling reaction is crucial. For NHS ester reactions, the pH should be maintained between 8.0 and 9.0 for optimal efficiency.[1] Using a buffer outside this range can significantly reduce conjugation efficiency.[1] Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS-ester labeling reactions and must be avoided.[2]
-
Protein Concentration: The concentration of the protein solution can impact labeling efficiency. For some kits, a concentration of at least 2 mg/mL is recommended, with optimal concentrations around 10 mg/mL.
Experimental Protocol: Amine Labeling of Antibodies with Cy5.5 NHS Ester
This protocol provides a general guideline for conjugating Cy5.5 NHS ester to an antibody.
Materials:
-
Antibody solution (in amine-free buffer like PBS, pH 7.4)
-
Cy5.5 NHS ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate solution
-
Purification column (e.g., spin desalting column)
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is at a suitable concentration (e.g., 2-10 mg/mL).
-
The buffer must be free of primary amines. If necessary, exchange the buffer to PBS.
-
Adjust the pH of the antibody solution to 8.5 ± 0.5 using the 1 M sodium bicarbonate solution.
-
-
Prepare the Dye:
-
Dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Calculate the required volume of the Cy5.5 stock solution to achieve the desired molar ratio (e.g., 5:1 to 10:1 dye-to-antibody).
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove the unconjugated dye using a spin desalting column or other suitable purification method.
-
Q3: My signal is bright initially but fades quickly. What is happening?
A3: This phenomenon is likely due to photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. While Cy5.5 is relatively photostable, prolonged exposure to high-intensity light will cause it to fade.
Solutions to Minimize Photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides a detectable signal.
-
Minimize Exposure Time: Limit the duration of light exposure during image acquisition.
-
Use Antifade Mounting Media: Incorporate an antifade reagent in your mounting medium to scavenge free radicals that contribute to photobleaching.
-
Optimize Imaging Buffer: Ensure the imaging buffer has an optimal pH (around 7.5) and composition for Cy5.5 stability.
Q4: Could my imaging setup be the cause of the low signal?
A4: Yes, an improperly configured imaging system can lead to poor signal detection.
-
Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for Cy5.5. The excitation maximum is around 675-683 nm, and the emission maximum is approximately 694-703 nm. Using incorrect filters will result in inefficient excitation and/or emission detection.
-
Suboptimal Detector Settings: Increase the detector gain or exposure time, but be mindful that this can also amplify background noise.
-
Objective Numerical Aperture (NA): Use an objective with a high NA to collect more light.
Quantitative Data Summary
Table 1: Spectral Properties of Cyanine5.5
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum | ~675 - 683 | |
| Emission Maximum | ~694 - 703 |
Table 2: Recommended pH for Different Procedures
| Procedure | Recommended pH | Reference(s) |
| NHS Ester Labeling Reaction | 8.0 - 9.0 | |
| General Imaging | ~7.5 | |
| Fluorescence Stability | 3 - 10 |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low Cy5.5 signal intensity.
Caption: Experimental workflow for Cy5.5 antibody conjugation.
Frequently Asked Questions (FAQs)
Q5: Is the fluorescence of Cyanine5.5 sensitive to pH?
A5: The fluorescence intensity of Cy5.5 is generally stable and insensitive to pH in the range of 3 to 10. However, extreme pH values outside this range can negatively impact the dye's performance. For labeling reactions with NHS esters, a pH of 8.0-9.0 is critical for efficiency.
Q6: How should I store my Cy5.5 conjugates?
A6: Cy5.5 conjugates should be stored at -20°C, protected from light and moisture. It is advisable to aliquot the conjugate into single-use volumes to avoid repeated freeze-thaw cycles.
Q7: Can my buffer be quenching the fluorescence of Cy5.5?
A7: Yes, certain buffer components can quench the fluorescence of cyanine dyes. For example, some studies have shown that Tris-based buffers can reduce the fluorescence signal compared to PBS. If you suspect buffer-related quenching, consider testing your conjugate in a different buffer system like PBS.
Q8: Are there more photostable alternatives to Cy5.5?
A8: Yes, several alternative dyes in the same spectral region offer improved photostability. Dyes like Alexa Fluor 647 are known for their enhanced brightness and resistance to photobleaching compared to Cy5.
Q9: Can I use Cy5.5 for in vivo imaging?
A9: Yes, Cy5.5 is well-suited for in vivo imaging applications due to its emission in the near-infrared (NIR) spectrum. This region of the spectrum offers minimal background autofluorescence and deeper tissue penetration.
References
Technical Support Center: Preventing Photobleaching of Cyanine5.5 Amine in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using Cyanine5.5 (Cy5.5) amine in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Cy5.5 amine?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Cy5.5 amine, upon exposure to excitation light.[1][2] This process leads to a loss of fluorescence signal, which can significantly compromise the quality and quantitative accuracy of live-cell imaging data, especially in experiments requiring long or intense light exposure.[1][3][4] The high-intensity illumination used in fluorescence microscopy can degrade the fluorophore, reducing its ability to fluoresce or rendering it completely non-fluorescent.
Q2: What are the primary causes of Cy5.5 amine photobleaching?
A2: The main factors contributing to the photobleaching of cyanine dyes like Cy5.5 include:
-
High-Intensity Excitation Light: More intense light increases the rate of fluorophore excitation and subsequent photodamage.
-
Presence of Molecular Oxygen: Oxygen is a key mediator of photobleaching through the formation of damaging reactive oxygen species (ROS) when it interacts with the excited triplet state of the dye.
-
Local Chemical Environment: Factors such as pH can influence the photostability of cyanine dyes.
Q3: What are the general strategies to minimize photobleaching in live-cell imaging?
A3: There are several strategies to reduce photobleaching during live-cell imaging experiments:
-
Reduce Light Exposure: Use the lowest possible laser power and exposure time that still provides a sufficient signal-to-noise ratio. It is also advisable to keep the sample in the dark when not actively acquiring images.
-
Use Antifade Reagents: Incorporate antifade reagents into the imaging medium to quench reactive oxygen species.
-
Optimize Imaging Buffer: Maintain an optimal pH and composition of the imaging buffer. For cyanine dyes, a slightly basic pH of around 7.5 is often recommended.
-
Choose Photostable Dyes: When possible, select fluorophores that are inherently more resistant to photobleaching.
-
Advanced Imaging Techniques: Techniques like spinning-disk confocal microscopy can reduce phototoxicity and photobleaching by minimizing light exposure.
Antifade Reagents for Live-Cell Imaging
The use of antifade reagents is a critical strategy for mitigating photobleaching. These reagents typically work by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and are the primary cause of photobleaching. For live-cell imaging, it is crucial to use reagents that are non-toxic and do not interfere with cellular processes.
Commonly Used Antifade Reagents for Live Cells:
| Antifade Reagent | Concentration | Efficacy & Characteristics | Potential Issues for Live-Cell Imaging |
| Trolox | 100-800 µM | A water-soluble derivative of Vitamin E, it is an effective antioxidant that can significantly reduce the rate of photobleaching in live cells. It has been shown to have a protective effect in fluorescence microscopy. | Generally well-tolerated by cells within the tested concentration range. |
| n-Propyl gallate (NPG) | Varies | A commonly used antifade compound that is non-toxic and can be used with live cells. It has been shown to reduce the fading of fluorescence from various fluorophores. | It can be difficult to dissolve and has been shown to have anti-apoptotic properties, which could potentially interfere with the biological process being studied. |
| Commercial Antifade Reagents | As per manufacturer | Formulations like ProLong™ Live Antifade Reagent are specifically designed for live-cell imaging and have been shown to protect a wide range of fluorescent dyes and proteins. | It's important to follow the manufacturer's protocol for optimal performance and to ensure cell viability. |
Experimental Protocols
Protocol 1: Preparation of Antifade Imaging Buffer (Trolox-Based)
This protocol describes the preparation of a live-cell imaging buffer supplemented with the antioxidant Trolox.
Materials:
-
Live-cell imaging medium (e.g., Phenol Red-free DMEM or FluoroBrite™ DMEM)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
DMSO (Dimethyl sulfoxide)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Prepare a Trolox Stock Solution:
-
Dissolve Trolox in DMSO to create a 100 mM stock solution.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Antifade Imaging Buffer:
-
On the day of the experiment, thaw an aliquot of the 100 mM Trolox stock solution.
-
Dilute the Trolox stock solution directly into the pre-warmed (37°C) live-cell imaging medium to a final concentration of 300-500 µM. For example, add 3-5 µL of 100 mM Trolox to 10 mL of imaging medium.
-
Gently mix the solution by inverting the tube. This is your final antifade imaging buffer.
-
-
Using the Antifade Imaging Buffer:
-
Before imaging, replace the standard cell culture medium with the prepared antifade imaging buffer.
-
Incubate the cells for at least 1 hour at 37°C and 5% CO2 before starting the imaging session.
-
Protocol 2: Live-Cell Imaging of Cy5.5 Amine-Labeled Cells
This protocol outlines the general steps for imaging live cells labeled with Cy5.5 amine using an antifade buffer.
Materials:
-
Live cells labeled with Cy5.5 amine
-
Antifade Imaging Buffer (from Protocol 1)
-
Live-cell imaging system (e.g., confocal microscope with an environmental chamber)
-
Appropriate laser line and emission filters for Cy5.5 (Excitation max: ~675 nm, Emission max: ~694 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dish).
-
Label the cells with Cy5.5 amine according to your specific experimental protocol.
-
Wash the cells to remove any unbound dye.
-
-
Medium Exchange:
-
Carefully aspirate the wash buffer and replace it with the pre-warmed Antifade Imaging Buffer.
-
Incubate the cells for at least 1 hour in the environmental chamber of the microscope (37°C, 5% CO2) to allow the antifade reagent to permeate the cells and to stabilize the temperature.
-
-
Image Acquisition:
-
Minimize Light Exposure:
-
Use the lowest possible laser power that provides an adequate signal.
-
Use the shortest possible exposure time.
-
When locating the region of interest, use a lower magnification or transmitted light to minimize photobleaching of the target area.
-
Turn off the excitation light when not actively acquiring images.
-
-
Acquisition Settings:
-
Set the appropriate excitation and emission filters for Cy5.5.
-
Acquire images according to your experimental time-course.
-
-
-
Post-Acquisition:
-
After the imaging session, the antifade imaging buffer can be replaced with standard cell culture medium if further culturing is required.
-
Visual Guides
Photobleaching and Antifade Mechanism
Caption: Mechanism of photobleaching and the protective action of antifade agents.
Experimental Workflow for Live-Cell Imaging with Cy5.5 Amine
Caption: A streamlined workflow for live-cell imaging using Cy5.5 amine and an antifade buffer.
ROS-Induced Cellular Stress Pathway
Caption: Simplified overview of cellular stress pathways initiated by ROS from photobleaching.
Troubleshooting Guide
Problem 1: Rapid loss of Cy5.5 amine fluorescence signal during imaging.
-
Possible Cause: High excitation light intensity.
-
Solution: Reduce the laser power to the lowest level that allows for adequate signal detection. Use a neutral density filter if available.
-
-
Possible Cause: Long exposure times.
-
Solution: Decrease the camera exposure time. If the signal is too weak, consider increasing the camera gain, but be mindful of introducing noise.
-
-
Possible Cause: Absence of an effective antifade reagent.
-
Solution: Prepare and use a fresh antifade imaging buffer, such as one containing Trolox. Ensure cells are pre-incubated with the antifade buffer for an adequate amount of time before imaging.
-
-
Possible Cause: The local environment is not optimal for Cy5.5 stability.
-
Solution: Ensure the imaging buffer has a pH of around 7.5.
-
Problem 2: Low signal-to-noise ratio (SNR) of the Cy5.5 amine signal.
-
Possible Cause: Weak fluorescence signal due to low labeling efficiency or low target expression.
-
Solution: Optimize the labeling protocol for Cy5.5 amine to ensure efficient conjugation to the target molecule. If target expression is low, consider methods to increase its expression if appropriate for the experiment.
-
-
Possible Cause: High background fluorescence.
-
Solution: Use a phenol red-free imaging medium, as phenol red is fluorescent. Ensure that all unbound Cy5.5 amine has been thoroughly washed away before imaging. Use high-quality, clean imaging dishes to minimize background from the substrate.
-
-
Possible Cause: Suboptimal detector settings.
-
Solution: Adjust the gain and offset of your detector to enhance the signal relative to the background.
-
Problem 3: Signs of phototoxicity in the cells (e.g., membrane blebbing, cell rounding, apoptosis).
-
Possible Cause: Excessive light exposure leading to high levels of ROS production.
-
Solution: Significantly reduce the excitation light intensity and exposure time. Reduce the frequency of image acquisition in a time-lapse experiment.
-
-
Possible Cause: The chosen fluorophore is generating a high level of ROS.
-
Solution: While Cy5.5 is a far-red dye, which is generally less phototoxic than shorter wavelength dyes, excessive illumination can still cause damage. Ensure an effective antifade reagent is being used to quench ROS.
-
-
Possible Cause: The overall health of the cells is poor.
-
Solution: Ensure that the cells are healthy and not overly confluent before starting the experiment. Maintain optimal environmental conditions (temperature, CO2, humidity) throughout the imaging session.
-
Problem 4: Inconsistent fluorescence intensity between different fields of view or different experiments.
-
Possible Cause: Variation in labeling efficiency.
-
Solution: Standardize the Cy5.5 amine labeling protocol to ensure consistent labeling across samples.
-
-
Possible Cause: Differences in imaging settings.
-
Solution: Use the exact same laser power, exposure time, and detector settings for all acquisitions that will be quantitatively compared.
-
-
Possible Cause: The antifade reagent is degrading.
-
Solution: Prepare fresh antifade imaging buffer for each experiment. Store stock solutions of antifade reagents properly (e.g., frozen, protected from light) to prevent degradation.
-
References
Technical Support Center: Optimizing Cyanine5.5 Amine Protein Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio for Cyanine5.5 (Cy5.5) amine protein labeling. Find answers to frequently asked questions and troubleshoot common issues to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of Cy5.5 NHS ester to protein for labeling?
A1: There is no single optimal molar ratio for all protein labeling reactions. The ideal ratio depends on several factors, including the specific protein's size, the number of available primary amines (N-terminus and lysine residues), and the desired degree of labeling (DOL).[1] A common starting point is a molar excess of 10-20 moles of dye per mole of protein.[2][3] However, it is crucial to experimentally determine the optimal ratio for each specific protein to achieve the desired labeling efficiency without causing protein aggregation or loss of function.[1][4] For antibodies, starting with molar ratios of 3, 5, and 7 is recommended.
Q2: How do I calculate the amount of Cy5.5 NHS ester needed for a specific molar ratio?
A2: To calculate the required amount of Cy5.5 NHS ester, you need to know the molecular weight of your protein and the dye, as well as the desired molar excess of the dye.
-
Formula: Weight of Cy5.5 (mg) = (Molar excess of dye) x (Weight of protein (mg)) x (MW of Cy5.5 (Da)) / (MW of protein (Da))
-
Example Calculation: To label 3 mg of Bovine Serum Albumin (BSA, MW ≈ 66,500 Da) with a 10-fold molar excess of Cy5.5 NHS ester (MW ≈ 616 Da), the calculation would be: 10 x 3 mg x 616 Da / 66500 Da = 0.28 mg of Cy5.5 NHS ester
Q3: What is the Degree of Labeling (DOL) and how is it determined?
A3: The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule. It is a critical parameter for ensuring the quality and consistency of your labeled protein. The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of Cy5.5 (approximately 675 nm).
The following formulas are used to calculate the DOL:
-
Concentration of Dye (M) = Amax / (εdye × path length)
-
Corrected A280 = A280 - (Amax × CF)
-
Concentration of Protein (M) = Corrected A280 / (εprotein × path length)
-
DOL = Concentration of Dye / Concentration of Protein
Where:
-
Amax is the absorbance at the dye's maximum wavelength.
-
εdye is the molar extinction coefficient of the dye at its maximum wavelength.
-
A280 is the absorbance at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
Q4: What are the critical parameters that influence the efficiency of the labeling reaction?
A4: Several factors can significantly impact the success of your Cy5.5 protein labeling:
-
pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 8.2 to 8.5. At lower pH, the primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester increases, reducing its availability to react with the protein.
-
Protein Concentration: For efficient labeling, the protein concentration should ideally be at least 2 mg/mL. Lower concentrations can lead to reduced labeling efficiency due to the competing hydrolysis of the NHS ester.
-
Buffer Composition: It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), MES, or HEPES. Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the Cy5.5 NHS ester, leading to significantly lower labeling efficiency.
-
Purity of Reagents: Use high-quality, fresh Cy5.5 NHS ester. The dye is moisture-sensitive and should be dissolved in anhydrous DMSO or DMF immediately before use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inefficient Labeling (Low DOL) | - Suboptimal pH: The reaction buffer pH is too low or too high. | - Verify the buffer pH is between 8.2 and 8.5 using a calibrated pH meter. |
| - Low Protein Concentration: The concentration of the protein is below the recommended level. | - Concentrate the protein solution to at least 2 mg/mL using a spin concentrator. | |
| - Presence of Amines in Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for the dye. | - Perform a buffer exchange into an amine-free buffer like PBS before labeling. | |
| - Hydrolyzed Cy5.5 NHS Ester: The dye was not fresh or was exposed to moisture. | - Use a fresh vial of Cy5.5 NHS ester and dissolve it in anhydrous DMSO or DMF immediately before use. | |
| - Insufficient Molar Ratio of Dye: The amount of dye used was too low for the specific protein. | - Increase the molar ratio of Cy5.5 to protein in increments (e.g., try 15:1, 20:1). | |
| Over-labeling (High DOL) | - Excessive Molar Ratio of Dye: Too much Cy5.5 NHS ester was used in the reaction. | - Decrease the molar ratio of dye to protein. |
| - High Protein Concentration: Very high protein concentrations can sometimes lead to over-labeling. | - Reduce the protein concentration or shorten the reaction time. | |
| - Prolonged Reaction Time: The incubation time was too long. | - Reduce the incubation time of the labeling reaction. | |
| Protein Precipitation/Aggregation | - Over-labeling: A high degree of labeling can alter the protein's properties and lead to aggregation. | - Optimize the molar ratio to achieve a lower DOL. |
| - Solvent Effects: The concentration of the organic solvent (DMSO/DMF) used to dissolve the dye is too high. | - Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%. | |
| High Background/Non-specific Binding | - Free, Unreacted Dye: Incomplete removal of the unconjugated Cy5.5 after the labeling reaction. | - Improve the purification process. Use a second purification step (e.g., another round of gel filtration or dialysis) if necessary. |
| - Hydrolyzed Dye: The presence of hydrolyzed, non-reactive dye can contribute to background. | - Ensure optimal reaction conditions (pH, fresh dye) to minimize hydrolysis. |
Experimental Protocols
Protein Preparation
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). If the protein solution contains Tris or glycine, perform a buffer exchange using dialysis or a desalting column.
-
Concentration Adjustment: Adjust the protein concentration to a minimum of 2 mg/mL. For optimal results, a concentration of 5-10 mg/mL is often recommended.
Cy5.5 NHS Ester Preparation
-
Immediately before use, dissolve the required amount of Cy5.5 NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.
-
Vortex the solution until the dye is completely dissolved.
Labeling Reaction
-
Add the calculated volume of the Cy5.5 NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. Some protocols may suggest incubating at 4°C overnight to minimize hydrolysis.
Purification of the Labeled Protein
-
Remove the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25), spin column, or dialysis.
-
Collect the colored protein fraction. The labeled protein will typically be the first colored fraction to elute from a size-exclusion column.
Visualizing the Process
Experimental Workflow
Caption: Workflow for optimizing Cy5.5 amine protein labeling.
Signaling Pathway: Amine Labeling Chemistry
Caption: Reaction of Cy5.5 NHS ester with a primary amine on a protein.
References
How to remove unbound Cyanine5.5 amine after conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unbound Cyanine5.5 amine following conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound this compound after conjugation?
Removal of free dye is essential for accurate downstream applications.[1] Excess, unbound this compound can lead to high background signals, inaccurate quantification of labeling, and potential interference with biological assays. This ensures that any detected fluorescence is directly attributable to the conjugated molecule.
Q2: What are the common methods for removing unbound dyes?
The most common and effective methods for purifying dye-protein conjugates include size-exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF).[][3][4] Each method separates molecules based on differences in size, effectively removing the small, unbound dye molecules from the much larger conjugated product.[5]
Q3: How do I choose the best purification method for my experiment?
The choice of method depends on factors such as the sample volume, the size difference between your conjugate and the free dye, the required purity, and the available equipment. The decision tree diagram below can help guide your selection.
Q4: Can I use affinity chromatography to remove unbound dye?
Affinity chromatography is a powerful purification technique that separates molecules based on specific binding interactions. While it is not the primary method for removing unbound dye, it can be a part of a multi-step purification process. For instance, if your protein has an affinity tag, you can first capture the conjugated protein and then use a secondary method like SEC or dialysis to remove any remaining free dye.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in final product | Incomplete removal of unbound this compound. | Optimize your chosen purification method (e.g., increase the column length or run time for SEC, increase the number of buffer exchanges in dialysis or TFF). Consider using a combination of purification techniques for higher purity. |
| Non-specific binding of the dye to your target molecule. | Review your conjugation chemistry and buffer conditions. Ensure the pH of the reaction buffer is optimal for the amine-reactive dye (typically pH 7.0-9.0). Avoid buffers containing primary amines like Tris. | |
| Low recovery of the conjugated product | The conjugate is being lost during the purification process. | For SEC, ensure you are using the correct pore size for your resin to separate the conjugate from the free dye effectively. For dialysis, check for leaks in the dialysis membrane. For TFF, optimize the transmembrane pressure to minimize product loss. |
| Protein denaturation or precipitation. | Perform all purification steps at a controlled temperature, such as 4°C, to maintain protein stability. Ensure the buffers used are compatible with your protein. | |
| Unsatisfactory Degree of Labeling (DOL) | Suboptimal conjugation reaction conditions. | Optimize the molar ratio of dye to your target molecule. While a higher ratio can increase labeling, excessive labeling can lead to fluorescence quenching and reduced protein function. |
| Presence of interfering substances in the protein sample. | Ensure your protein sample is pure and free from other amine-containing molecules like Tris or ammonium salts before starting the conjugation. |
Purification Method Comparison
| Method | Principle | Advantages | Disadvantages | Typical Processing Time | Scale |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separates molecules based on size as they pass through a porous resin. Larger molecules elute first. | High resolution, can be used for buffer exchange simultaneously. | Can lead to sample dilution. | 30-90 minutes | Lab scale |
| Dialysis | Diffusion of small molecules (unbound dye) across a semi-permeable membrane while retaining larger molecules (conjugate). | Simple, requires minimal specialized equipment. | Time-consuming, may require large volumes of buffer. | 12-48 hours | Lab scale |
| Tangential Flow Filtration (TFF) | The sample flows tangentially across a membrane, allowing smaller molecules to pass through while retaining larger ones. | Fast, scalable, can concentrate the sample, and allows for automated processing. | Requires a dedicated TFF system, potential for membrane fouling. | 1-4 hours | Lab to process scale |
Experimental Protocols
Size Exclusion Chromatography (SEC) / Gel Filtration
This protocol is an example using a pre-packed spin column, suitable for rapid, small-scale purification.
Materials:
-
Sephadex G-25 spin column (or similar)
-
Conjugation reaction mixture
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Elution buffer (e.g., 1X PBS, pH 7.2-7.4)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the elution buffer.
-
Load your conjugation reaction mixture onto the center of the column bed.
-
Centrifuge the column in a collection tube at the recommended speed and time (e.g., 1,000 x g for 2-5 minutes). The eluate will contain your purified conjugate.
-
The unbound this compound will be retained in the column matrix.
-
Characterize the purified conjugate by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum for Cyanine5.5 (around 675 nm) to determine the degree of labeling.
Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa for most proteins.
-
Conjugation reaction mixture
-
Large volume of dialysis buffer (e.g., 1X PBS, pH 7.2-7.4)
-
Stir plate and stir bar
-
Beaker or container large enough to hold the dialysis buffer and the sample.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's protocol. This may involve rinsing with water or buffer.
-
Load the conjugation reaction mixture into the dialysis tubing/cassette and seal securely.
-
Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 100-200 times the sample volume).
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Stir the buffer gently on a stir plate.
-
Allow dialysis to proceed for several hours to overnight at 4°C.
-
Perform at least two to three buffer changes to ensure complete removal of the unbound dye.
-
Recover the purified conjugate from the dialysis tubing/cassette.
Tangential Flow Filtration (TFF)
Materials:
-
TFF system with a pump, reservoir, and filter cassette/hollow fiber module.
-
Membrane with an appropriate MWCO (e.g., 10-30 kDa).
-
Conjugation reaction mixture
-
Diafiltration buffer (e.g., 1X PBS, pH 7.2-7.4)
Procedure:
-
Set up the TFF system and install the appropriate membrane according to the manufacturer's instructions.
-
Equilibrate the system with the diafiltration buffer.
-
Load the conjugation reaction mixture into the sample reservoir.
-
Begin the filtration process, monitoring the transmembrane pressure and flow rates.
-
Perform diafiltration by adding fresh diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This washes the unbound dye out of the sample. A common practice is to perform 5-10 diavolumes to ensure adequate removal of small molecules.
-
Once the unbound dye has been sufficiently removed, the sample can be concentrated if desired by stopping the addition of diafiltration buffer.
-
Recover the purified and concentrated conjugate from the system.
Visualizations
Caption: General experimental workflow for conjugation and purification.
Caption: Decision tree to aid in selecting the appropriate purification method.
References
Solving solubility issues of Cyanine5.5 amine conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanine5.5 (Cy5.5) amine conjugates. The information provided aims to address common solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Cy5.5 amine conjugate has precipitated out of solution. What could be the cause and how can I resolve this?
A1: Precipitation of Cy5.5 amine conjugates is a common issue often stemming from the inherent low aqueous solubility of non-sulfonated cyanine dyes and their tendency to aggregate.[1][2] Here are the primary causes and troubleshooting steps:
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Cause 1: Low Aqueous Solubility: The core structure of Cy5.5 is hydrophobic.[3]
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Solution: For initial dissolution of the free dye before conjugation, use an organic co-solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2] For the final conjugate, consider using sulfonated Cy5.5 derivatives which exhibit improved water solubility. If using a non-sulfonated dye, the addition of polyethylene glycol (PEG) to the final conjugate can enhance solubility.
-
-
Cause 2: Aggregation: Cyanine dyes are prone to self-aggregation in aqueous solutions, especially at high concentrations, which leads to precipitation and fluorescence quenching.
-
Solution: Work with dilute solutions of the conjugate whenever possible. The aggregation is concentration-dependent. Ensure the ionic strength of your buffer is optimized, as this can also influence aggregation.
-
-
Cause 3: Inappropriate Buffer or pH: The pH of the solution significantly impacts the stability and solubility of the conjugate. Buffers containing primary amines (e.g., Tris) can compete with your target molecule during the conjugation reaction.
-
Solution: Use an amine-free buffer such as phosphate-buffered saline (PBS) for conjugation. The recommended pH for NHS ester conjugation reactions is between 7.5 and 8.5. For storage of the final conjugate, a pH of 7.2-7.4 is generally recommended. Avoid harsh pH conditions.
-
-
Cause 4: Incomplete Removal of Unreacted Dye: Free, unreacted Cy5.5 amine has poor water solubility and can precipitate, co-precipitating your conjugate.
-
Solution: Thorough purification is essential after the conjugation reaction. Gel filtration chromatography (e.g., Sephadex G-25) is a common and effective method to separate the labeled conjugate from the free dye.
-
Q2: I am observing a change in the color and a shift in the absorbance spectrum of my Cy5.5 conjugate solution. What is happening?
A2: This phenomenon is likely due to the formation of different types of dye aggregates (H-aggregates or J-aggregates), which exhibit distinct spectral properties compared to the monomeric dye.
-
H-aggregates (Hypsochromic shift): These are "face-to-face" stacked arrangements of the dye molecules that result in a blue-shift of the absorption maximum.
-
J-aggregates (Bathochromic shift): These are "head-to-tail" arrangements that cause a red-shift in the absorption maximum.
The formation of these aggregates is influenced by factors such as concentration, pH, and the solvent environment. To minimize aggregation and maintain the desired spectral properties, it is recommended to work with lower concentrations of the conjugate and ensure it is fully solubilized in an appropriate buffer system.
Q3: What is the best solvent to dissolve Cyanine5.5 amine?
A3: this compound has low solubility in water but is soluble in polar organic solvents. For creating a stock solution, anhydrous DMSO or DMF are recommended. It is crucial to use a freshly opened bottle of the organic solvent as hygroscopic DMSO can negatively impact solubility. For biological applications, the DMSO stock solution is typically added to an aqueous buffer, often with other additives to maintain solubility.
Quantitative Data Summary
The following tables provide a summary of solubility data and recommended solvent compositions for Cyanine5.5 and its derivatives.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Observation | Citation |
| DMSO | 100 mg/mL (132.65 mM) | Requires sonication | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (2.76 mM) | Suspended solution, requires sonication | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (2.76 mM) | Suspended solution, requires sonication | |
| Water | Low solubility | - | |
| DMF, Dichloromethane | Soluble | - |
Table 2: Recommended pH for Cyanine Dye Conjugation
| Reaction Type | Recommended pH Range | Rationale | Citation |
| Amine labeling with NHS ester | 7.5 - 8.5 | The reactivity of primary amines with NHS esters is pH-dependent and optimal in this range. | |
| General Stability | ~7.2 - 7.4 (e.g., PBS) | Maintains stability of the conjugate and minimizes pH-induced aggregation or degradation. | |
| Stability Concerns | > 8.0 | Cy5 can be unstable in very basic conditions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of Cy5.5 amine for subsequent conjugation reactions.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the vial of Cy5.5 amine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly for 2-3 minutes.
-
If the dye is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Store the stock solution in small aliquots, desiccated, and protected from light at -20°C or colder. Use fresh solutions for each labeling experiment.
Protocol 2: General Procedure for Labeling Proteins with Cy5.5 NHS Ester
Objective: To covalently conjugate Cy5.5 NHS ester to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Cy5.5 NHS ester
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in PBS at a concentration of 2-10 mg/mL.
-
Adjust the pH of the protein solution to 8.3-8.5 using the sodium bicarbonate buffer.
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Slowly add a molar excess of the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.
-
Collect the visibly colored fractions containing the protein-dye conjugate.
-
Visualizations
Caption: Workflow for protein conjugation with Cy5.5 NHS ester.
Caption: Troubleshooting logic for Cy5.5 conjugate precipitation.
References
Technical Support Center: Improving the Stability of Cyanine5.5 Amine Labeled Proteins
Welcome to the technical support center for Cyanine5.5 (Cy5.5) amine-labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Cy5.5-protein conjugates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during labeling, storage, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the loss of fluorescence in my Cy5.5 labeled protein?
The loss of fluorescence in Cy5.5 labeled proteins can be attributed to several factors:
-
Photobleaching: Irreversible photodegradation of the fluorophore upon exposure to excitation light, especially at high laser power or during prolonged imaging sessions.[1][2]
-
Ozone-Induced Degradation: Cy5.5 is highly susceptible to degradation by ambient ozone in the laboratory environment, leading to a rapid loss of signal.[2][3]
-
Chemical Instability: The chemical structure of Cy5.5 can be compromised at pH values above 8.0, leading to degradation.[4]
-
Quenching: At high degrees of labeling, self-quenching can occur where adjacent dye molecules reduce each other's fluorescence. Certain reagents, such as the reducing agent TCEP (tris(2-carboxyethyl)phosphine), can also reversibly quench Cy5.5 fluorescence.
-
Aggregation: Cyanine dyes have a tendency to form non-fluorescent aggregates in aqueous solutions.
Q2: What is the optimal pH for labeling my protein with Cy5.5 NHS ester?
The optimal pH for labeling proteins with Cy5.5 NHS ester is between 8.3 and 8.5. This pH range is a compromise: the primary amino groups on the protein are sufficiently deprotonated to be reactive, while the hydrolysis of the NHS ester is minimized.
Q3: How should I store my Cy5.5 labeled protein to ensure its stability?
For optimal stability, store your Cy5.5 labeled protein under the following conditions:
-
Temperature: For long-term storage, aliquot the conjugate and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage, 4°C is acceptable.
-
Light: Protect the labeled protein from light at all times by using amber tubes or wrapping vials in aluminum foil.
-
Buffer: While the fluorescence of Cy5.5 is stable across a wide pH range, for long-term storage of labeled oligonucleotides, a pH of 7.0 is recommended to prevent degradation. For proteins, a buffer at a physiological pH (e.g., PBS pH 7.4) is generally suitable. The addition of a carrier protein like BSA may improve long-term stability.
Q4: How can I prevent photobleaching of my Cy5.5 labeled protein during fluorescence microscopy?
To minimize photobleaching, consider the following strategies:
-
Reduce Excitation Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use a shutter to block the excitation light when not actively acquiring images and reduce the duration of light exposure.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents or oxygen scavenging systems into your imaging buffer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the labeling and use of Cy5.5-protein conjugates.
Issue 1: Low Labeling Efficiency
| Possible Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure the labeling buffer is free of primary amines (e.g., Tris, glycine) which compete with the protein for reaction with the NHS ester. Use buffers like PBS or sodium bicarbonate. |
| Suboptimal pH | Verify that the pH of the reaction buffer is between 8.3 and 8.5 using a calibrated pH meter. |
| Hydrolyzed NHS Ester | Prepare the Cy5.5 NHS ester solution immediately before use in anhydrous DMSO or DMF. Do not store the reactive dye in aqueous solutions. |
| Low Protein Concentration | For optimal results, the protein concentration should be between 2-10 mg/mL. If the concentration is too low, consider concentrating the protein solution. |
| Inaccessible Amine Groups | If the primary amines on your protein are sterically hindered, consider using an NHS ester with a longer spacer arm to improve accessibility. |
Issue 2: Rapid Loss of Fluorescence Signal
| Possible Cause | Recommended Solution |
| Ozone Degradation | Work in an environment with low ozone levels. Consider using an ozone-controlled enclosure for slide processing and scanning. |
| Photobleaching | Reduce laser power and exposure time during imaging. Use antifade reagents in the imaging buffer. |
| High pH in Storage Buffer | For long-term storage of Cy5.5 labeled oligonucleotides, ensure the pH is around 7.0. The chemical stability of the dye is compromised at pH values above 8.0. |
| Aggregation of Labeled Protein | The labeling process in a high content of organic solvents can help prevent the formation of H-aggregates. |
Issue 3: Inconsistent or Low Signal-to-Noise Ratio
| Possible Cause | Recommended Solution |
| Over-labeling and Self-Quenching | Optimize the dye-to-protein molar ratio by performing a titration. A lower degree of labeling can sometimes result in a brighter conjugate. |
| Presence of Free Dye | Ensure all unbound dye is removed after the labeling reaction through purification methods like gel filtration or dialysis. |
| Batch-to-Batch Variability of Conjugates | For critical applications, characterize each new batch of labeled protein to ensure a consistent degree of labeling. |
Quantitative Data
Table 1: pH Influence on Cy5.5 Stability
| pH Range | Fluorescence Intensity | Chemical Stability | Recommendation |
| 3.5 - 8.3 | Largely independent of pH | Stable | Suitable for most experimental conditions. |
| > 8.0 | Stable | Prone to degradation | Avoid for long-term storage. Optimal for labeling reaction but should be followed by buffer exchange. |
| > 7.0 | Stable | Cy5.5 can begin to degrade | For long-term storage of labeled oligonucleotides, resuspend at pH 7.0. |
Experimental Protocols
Protocol 1: Protein Labeling with Cy5.5 NHS Ester
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer like PBS, pH 7.4)
-
Cy5.5 NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare the Dye Solution: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Adjust pH of Protein Solution: Add the reaction buffer to the protein solution to achieve a final pH of 8.3-8.5.
-
Labeling Reaction: Add the desired molar excess of the dissolved Cy5.5 NHS ester to the protein solution. A starting point is a 10:1 molar ratio of dye to protein. Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
Quench the Reaction (Optional): To stop the labeling reaction, you can add a quenching buffer to a final concentration of 50-100 mM.
-
Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Determining the Degree of Labeling (DOL)
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A_prot_) and at the absorbance maximum of Cy5.5 (~675 nm, A_dye_).
-
Calculate Protein Concentration: Protein Concentration (M) = [A_prot_ - (A_dye_ × CF)] / ε_prot_
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy5.5, this is approximately 0.05).
-
ε_prot_ is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration: Dye Concentration (M) = A_dye_ / ε_dye_
-
ε_dye_ is the molar extinction coefficient of Cy5.5 at ~675 nm (approximately 250,000 M⁻¹cm⁻¹).
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizations
Caption: Experimental workflow for labeling proteins with Cy5.5 NHS ester.
Caption: Troubleshooting decision tree for Cy5.5 labeled protein stability issues.
References
Adjusting pH for optimal Cyanine5.5 amine conjugation reaction
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on optimizing the pH for Cyanine5.5-amine conjugation reactions. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient labeling of your biomolecules.
Troubleshooting Guide: pH Adjustment for Optimal Conjugation
Low labeling efficiency is a common issue in Cyanine5.5-amine conjugations, often directly attributable to suboptimal reaction pH. This guide will help you troubleshoot and resolve pH-related problems.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Incorrect pH: The reaction pH is too low (e.g., < 7.5), leading to protonation of the primary amines on your molecule, which prevents them from reacting with the Cyanine5.5 NHS ester. | Ensure the reaction buffer pH is within the optimal range of 8.0-9.0, with a recommended pH of 8.3-8.5.[1][2][3] Use a calibrated pH meter to verify the pH of your buffer before initiating the reaction. |
| NHS Ester Hydrolysis: The reaction pH is too high (e.g., > 9.0), causing rapid hydrolysis of the Cyanine5.5 NHS ester, rendering it inactive before it can react with the amine groups.[1][2] | Maintain the pH at the recommended optimal of 8.3-8.5 to balance amine reactivity and NHS ester stability. Prepare the dye solution immediately before use to minimize hydrolysis. | |
| Presence of Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that compete with your target molecule for reaction with the Cyanine5.5 NHS ester, thereby reducing labeling efficiency. | Use amine-free buffers like sodium bicarbonate or phosphate buffer. If your protein is in an amine-containing buffer, perform a buffer exchange into a suitable conjugation buffer before the reaction. | |
| High Background Fluorescence | Excess Unconjugated Dye: Inefficient removal of non-reacted Cyanine5.5 dye after the conjugation reaction. | Purify the conjugate using size exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns to effectively remove unbound dye. |
| Precipitation of the Labeled Molecule | Change in Protein Properties: The addition of the bulky and hydrophobic Cyanine5.5 dye can alter the solubility of the target protein. | To mitigate this, you can try lowering the molar ratio of the dye to the protein during the conjugation reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cyanine5.5-amine conjugation?
The optimal pH for the reaction between a Cyanine5.5 NHS ester and a primary amine is between 8.0 and 9.0, with a more specific recommendation of 8.3-8.5 .
Q2: Why is pH so critical for this reaction?
The pH directly influences the two competing reactions:
-
Amine Reactivity: For the primary amine to be reactive, it needs to be in its deprotonated, nucleophilic state (-NH2). At acidic pH, the amine group is protonated (-NH3+), rendering it unreactive.
-
NHS Ester Stability: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which is accelerated at higher pH. This hydrolysis reaction competes with the desired amidation reaction.
The optimal pH of 8.3-8.5 provides the best balance between having a sufficient concentration of reactive deprotonated amines and minimizing the rate of NHS ester hydrolysis.
Q3: Which buffers should I use for the conjugation reaction?
It is crucial to use buffers that do not contain primary amines. Recommended buffers include:
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)
-
0.1 M Phosphate Buffer (pH 8.3-8.5)
Q4: Can I use Tris buffer?
It is generally not recommended to use Tris buffer as it contains a primary amine that will compete with your target molecule for the Cyanine5.5 NHS ester, leading to lower labeling efficiency.
Q5: How can I adjust the pH of my protein solution?
If your protein solution is not at the optimal pH, you can adjust it by adding a small volume of a concentrated, amine-free base, such as 1 M sodium bicarbonate, until the desired pH is reached. It is recommended to monitor the pH using a calibrated pH meter.
Data Presentation
The efficiency of the Cyanine5.5-amine conjugation is highly dependent on the pH. The following table summarizes the effect of pH on the half-life of a typical NHS ester and the kinetics of the amidation (conjugation) versus the competing hydrolysis reaction.
| pH | NHS Ester Half-life (t½) | Amidation Rate (Conjugation) | Hydrolysis Rate | Outcome |
| 7.0 | ~4-5 hours | Very Slow | Slow | Inefficient conjugation due to protonated amines. |
| 8.0 | ~210 minutes | Moderate | Moderate | Conjugation occurs, but may be slow. |
| 8.5 | ~180 minutes | Fast | Moderate | Optimal balance for efficient conjugation. |
| 9.0 | ~125 minutes | Very Fast | Fast | Increased risk of NHS ester hydrolysis, potentially lowering the yield. |
Data is generalized from studies on NHS ester chemistry and provides a comparative illustration of the reaction kinetics.
Experimental Protocols
This section provides a detailed methodology for a typical protein labeling experiment with Cyanine5.5 NHS ester, with a focus on pH optimization.
Materials:
-
Protein of interest (in an amine-free buffer)
-
Cyanine5.5 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer, pH 8.5
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Size exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer (e.g., PBS). If not, perform a buffer exchange.
-
Adjust the protein concentration to 2-10 mg/mL.
-
Add 1 M Sodium Bicarbonate buffer (pH 8.5) to the protein solution to a final concentration of 0.1 M. Verify the final pH is between 8.3 and 8.5 using a pH meter.
-
-
Prepare the Cyanine5.5 NHS Ester Solution:
-
Immediately before use, dissolve the Cyanine5.5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the calculated amount of the Cyanine5.5 NHS ester solution to the protein solution while gently vortexing. A common starting molar ratio is 10:1 to 20:1 (dye:protein).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a pre-equilibrated size exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4) as the mobile phase.
-
Collect the fractions containing the labeled protein (typically the first colored fractions).
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cyanine5.5 (~675 nm).
-
Mandatory Visualization
Below are diagrams illustrating key workflows and concepts relevant to Cyanine5.5 conjugation.
Caption: Experimental workflow for pH-optimized Cyanine5.5 amine conjugation.
Caption: FRET-based detection of protein interaction using a Cy5.5-labeled protein.
References
Signal-to-noise ratio enhancement for Cyanine5.5 amine imaging
Welcome to the technical support center for Cyanine5.5 (Cy5.5) amine imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the signal-to-noise ratio (SNR) in their imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine5.5 amine and why is it used for imaging? A1: Cyanine5.5 (Cy5.5) amine is a near-infrared (NIR) fluorescent dye.[1] Its amine group allows for conjugation to various molecules.[2][3] It is widely used in imaging for its emission in the far-red region of the spectrum, which helps to minimize background autofluorescence from biological samples, making it ideal for in vivo imaging applications.[2][4]
Q2: What are the optimal excitation and emission wavelengths for Cy5.5? A2: The optimal excitation maximum for Cy5.5 is typically around 673-684 nm, with an emission maximum around 703-710 nm. These values can vary slightly depending on the solvent and conjugation partner.
Q3: How should I store Cy5.5 amine powder and stock solutions? A3: Cy5.5 amine powder should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in anhydrous DMSO or DMF, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in the dark. Reconstituted stock solutions are typically stable for 1-6 months depending on the storage temperature.
Q4: Is the fluorescence of Cy5.5 sensitive to pH? A4: The fluorescence of cyanine dyes like Cy5 is generally stable within a pH range of 3 to 10. However, extreme pH values outside this range can negatively affect the dye's performance. It is recommended to perform experiments in a well-buffered solution, with an optimal pH of 8.3-8.5 for labeling reactions involving NHS esters.
Q5: What causes low fluorescence signal or quenching of my Cy5.5 probe? A5: Low signal can be due to several factors:
-
Photobleaching: Irreversible photodegradation of the dye from prolonged exposure to excitation light.
-
Environmental Quenching: The dye's fluorescence can be quenched by its immediate chemical environment, including proximity to certain amino acids (like tryptophan) or guanine residues in nucleic acids.
-
Self-Quenching (Aggregation): At high concentrations or a high degree of labeling (DOL), Cy5.5 molecules can aggregate, leading to a decrease in fluorescence. This principle can also be harnessed for activatable probes where fluorescence is recovered upon release.
-
Improper Labeling: An inefficient conjugation reaction can result in a low number of dye molecules attached to the target.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio (SNR)
This guide addresses common issues that result in a low signal-to-noise ratio.
Problem 1: High Background Signal
High background fluorescence can obscure the specific signal from your Cy5.5-labeled target.
| Potential Cause | Recommended Solution |
| Tissue Autofluorescence | Biological molecules like collagen and elastin can fluoresce. To mitigate this, shift to longer excitation and emission wavelengths if possible, moving further into the NIR-II window (1000-1700 nm). For animal studies, use a purified, chlorophyll-free diet for at least one week to reduce gut autofluorescence. |
| Unbound Fluorophore | Incomplete removal of unconjugated Cy5.5 dye or labeled probes. Increase the number and duration of washing steps. For macromolecules, use size-exclusion chromatography or dialysis for purification. |
| Non-Specific Binding | The probe binds to unintended targets. Use appropriate blocking buffers (e.g., BSA or serum) to prevent non-specific binding of antibodies. Ensure adequate washing steps are performed. |
| Contaminated Reagents/Media | Cell culture media containing phenol red or other fluorescent components can contribute to background. Use phenol red-free media for imaging. Image cells in optical-grade polymer or glass-bottom plates. |
Problem 2: Weak Specific Signal
A weak signal can be caused by issues with the dye itself, the labeling process, or the imaging setup.
| Potential Cause | Recommended Solution |
| Photobleaching | The dye is being destroyed by the excitation light. Reduce laser power, decrease exposure time, and increase detector gain. Use an anti-fade mounting medium for fixed samples. For live-cell imaging, consider using oxygen scavenging systems. |
| Inefficient Labeling | The target molecule has a low degree of labeling (DOL). Optimize the molar ratio of dye to protein in the labeling reaction. Ensure the buffer pH is optimal (8.3-8.5) for amine-reactive labeling and free of primary amines like Tris. |
| Self-Quenching | The degree of labeling (DOL) is too high, causing the dye molecules to quench each other. Reduce the molar excess of the dye during the labeling reaction to achieve an optimal DOL for your application. |
| Suboptimal Imaging Setup | The microscope is not configured correctly. Ensure you are using the correct laser line (e.g., 633 nm or 640 nm) and an appropriate emission filter (e.g., a long-pass filter around 660 nm). Use an objective with a high numerical aperture (NA) to maximize light collection. |
Quantitative Data Summary
Table 1: Spectroscopic and Physical Properties of Cyanine5.5
| Property | Value | Reference |
| Excitation Maximum (λex) | 673 - 684 nm | |
| Emission Maximum (λem) | 694 - 710 nm | |
| Molar Extinction Coefficient (ε) | 190,000 - 250,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | |
| Solubility | Good in DMSO, DMF; Poor in water | |
| Storage Temperature (Powder) | -20°C, desiccated, in the dark |
Visualized Workflows and Concepts
Caption: General workflow for Cy5.5 amine labeling and imaging.
Caption: Troubleshooting logic for low SNR in Cy5.5 imaging.
Caption: Concept of self-quenching and activation for Cy5.5 probes.
Key Experimental Protocols
Protocol 1: General Procedure for Labeling an Antibody with Cy5.5 NHS Ester
Note: Cy5.5 amine must first be converted to a reactive form, such as an N-hydroxysuccinimide (NHS) ester, to efficiently label proteins at their primary amines (e.g., lysine residues). This protocol assumes you are starting with a pre-activated Cy5.5 NHS ester.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Cy5.5 NHS Ester (e.g., Lumiprobe, AAT Bioquest).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25).
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing Tris or glycine, it must be exchanged into an amine-free buffer first.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Calculate Molar Ratio: Determine the amount of dye needed. A molar dye-to-protein ratio between 8:1 and 12:1 is a common starting point for optimization.
-
Formula:mg of Dye = (mg of Protein / MW of Protein) * Molar_Excess * MW of Dye
-
-
Labeling Reaction: Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled antibody.
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
-
Calculate the protein concentration and the Degree of Labeling (DOL) to ensure consistency between batches. An optimal DOL is typically between 2 and 5 for antibodies.
-
Protocol 2: Reducing Autofluorescence in Tissue Sections for Imaging
Materials:
-
Formalin-fixed tissue sections on slides.
-
Autofluorescence quenching solution (commercial or prepared). Example homemade solution: 0.1% Sudan Black B in 70% ethanol.
-
Phosphate-Buffered Saline (PBS).
-
Mounting medium with antifade reagent.
Procedure:
-
Rehydration and Staining: Perform all standard rehydration, antigen retrieval (if necessary), and staining procedures with your Cy5.5-labeled probe. Complete all washing steps.
-
Quenching Step:
-
Incubate the slides in the autofluorescence quenching solution (e.g., 0.1% Sudan Black B) for 10-20 minutes at room temperature in the dark.
-
Note: Incubation times may need to be optimized to maximize quenching without affecting the specific signal.
-
-
Washing: Thoroughly wash the slides to remove the quenching solution. Typically, this involves several rinses in 70% ethanol followed by multiple rinses in PBS.
-
Mounting: Mount the coverslip using an antifade mounting medium.
-
Imaging: Proceed to image the slides, ensuring to include a "no-primary" or "unlabeled" control slide that has also undergone the quenching protocol to verify its effectiveness.
References
Validation & Comparative
A Head-to-Head Comparison: Cyanine5.5 Amine vs. Alexa Fluor 680 for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorescent dyes for in vivo imaging, the choice between Cyanine5.5 (Cy5.5) amine and Alexa Fluor 680 is a critical one. Both dyes offer excitation and emission profiles in the NIR window, minimizing tissue autofluorescence and maximizing penetration depth. This guide provides an objective comparison of their performance characteristics, supported by photophysical data and representative experimental protocols to aid in making an informed decision for your specific research needs.
Photophysical Properties: A Quantitative Overview
The fundamental performance of a fluorescent dye is dictated by its photophysical properties. A high molar extinction coefficient signifies efficient light absorption, while a high quantum yield indicates efficient conversion of absorbed light into fluorescence. These parameters, along with the excitation and emission maxima, are crucial for optimal signal generation and detection in in vivo imaging systems.
| Property | Cyanine5.5 amine | Alexa Fluor 680 |
| Excitation Maximum (nm) | ~673 - 678[1][2] | ~679 - 681[3][4][5] |
| Emission Maximum (nm) | ~694 - 710 | ~702 - 704 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~198,000 - 209,000 | ~184,000 |
| Quantum Yield (Φ) | ~0.2 | ~0.36 |
| Spectrally Similar To | Alexa Fluor 680 | Cy5.5 |
Performance Characteristics for In Vivo Imaging
Beyond the fundamental photophysical properties, several other factors influence the performance of a fluorescent dye in a complex biological environment. These include photostability, pH sensitivity, and in vivo stability and clearance.
Photostability and Brightness: Alexa Fluor 680 is renowned for its exceptional photostability and brightness. The Alexa Fluor series of dyes are generally more photostable than their cyanine counterparts, allowing for longer exposure times and more robust signal detection during imaging sessions. While both dyes are bright, the higher quantum yield of Alexa Fluor 680 suggests a greater intrinsic brightness.
pH Insensitivity: Alexa Fluor 680 is also characterized by its pH-insensitivity over a wide range, which is a significant advantage for in vivo applications where local pH environments can vary. This ensures a more stable and reliable fluorescent signal regardless of the physiological conditions.
In Vivo Stability and Clearance: The in vivo stability and clearance profile of a fluorescent dye are critical for obtaining high-quality images with good signal-to-noise ratios. Studies on Cy5.5-labeled compounds have shown that the free dye is rapidly eliminated, primarily through the liver and kidneys, within 24 hours post-injection. When conjugated to nanoparticles or antibodies, the clearance is slower and depends on the properties of the delivery vehicle. Similarly, Alexa Fluor 680 conjugated to targeting molecules like antibodies or transferrin also exhibits clearance over approximately 24 hours, mainly through the kidneys. The degree of labeling (DOL) of antibodies with NIR Alexa Fluor dyes is recommended to be in the range of 1.5 to 3 molecules per antibody for optimal in vivo imaging, as this can significantly impact biodistribution and clearance.
Experimental Protocols
Detailed experimental protocols are essential for reproducible in vivo imaging studies. Below are representative protocols for conjugating the dyes to a targeting protein (e.g., an antibody) and for performing in vivo imaging in a mouse tumor model.
Amine-Reactive Dye Conjugation to an Antibody
This protocol describes the general procedure for labeling an antibody with an amine-reactive version of either Cyanine5.5 or Alexa Fluor 680.
References
- 1. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-quenching Alexa fluor 680 conjugated to trastuzumab - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
A Head-to-Head Comparison: Cyanine5.5 Amine vs. IRDye 800CW for Quantitative Western Blotting
For researchers, scientists, and drug development professionals engaged in western blotting, the choice of fluorescent dye is paramount to achieving sensitive and quantifiable results. Near-infrared (NIR) dyes have gained prominence due to reduced background autofluorescence from biological samples, leading to higher signal-to-noise ratios. This guide provides an objective comparison of two commonly used NIR fluorophores, Cyanine5.5 (Cy5.5) amine and IRDye 800CW, to assist in selecting the optimal dye for your western blotting applications.
This comparison will delve into the spectral and physicochemical properties of each dye, their performance characteristics in western blotting, and detailed experimental protocols for their use.
Spectral and Physicochemical Properties
A fundamental understanding of the spectral and physical properties of each dye is crucial for experimental design and data interpretation. While both Cy5.5 amine and IRDye 800CW operate in the near-infrared spectrum, they exhibit distinct characteristics that influence their performance.
| Property | Cyanine5.5 Amine | IRDye 800CW |
| Excitation Maximum (λex) | ~675 nm | ~774 nm[1] |
| Emission Maximum (λem) | ~694 nm | ~789 nm[1] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~240,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.20 | ~0.08-0.12 |
| Molecular Weight | Varies by manufacturer, typically ~700-800 g/mol | ~1166 g/mol [2] |
| Reactive Group | Primary amine | NHS Ester |
| Reactivity | Carbonyl groups (e.g., activated esters)[3] | Primary amines[2] |
| Solubility | Generally soluble in organic solvents like DMSO and DMF; aqueous solubility can be lower. | High water solubility |
Performance in Western Blotting: A Comparative Analysis
While direct head-to-head quantitative data in a single western blot experiment is limited in publicly available literature, a comparative analysis can be synthesized from the known properties and performance characteristics of each dye.
IRDye 800CW is renowned for its high sensitivity and low background, making it a preferred choice for detecting low-abundance proteins. Its high molar extinction coefficient contributes to its brightness, and its exceptional photostability allows for blots to be archived and re-imaged months later with minimal signal loss. The direct, non-enzymatic detection with IRDye 800CW results in a fluorescent signal that is directly proportional to the amount of target protein, making it highly suitable for quantitative analysis over a wide linear dynamic range.
Cyanine5.5 (Cy5.5) , another NIR dye, also benefits from the low background autofluorescence in its spectral range. It has a notably high quantum yield, which suggests the potential for bright fluorescence. However, a significant consideration for some cyanine dyes is their reported lower photostability compared to other NIR dyes, which could be a limitation for applications requiring repeated imaging or long exposure times. While suitable for various labeling applications, its performance in the specific context of quantitative western blotting may be impacted by this characteristic. A study on quantitative western blotting using Cy5-coupled secondary antibodies demonstrated a linear signal with respect to protein concentration over a 20-fold range.
Here is a summary of the comparative performance:
| Performance Metric | This compound | IRDye 800CW |
| Sensitivity | Good, suitable for detecting moderately abundant proteins. The limit of detection can be in the low picogram range depending on the antibody affinity. | Excellent, ideal for detecting low-abundance proteins with high signal-to-noise ratios. Can achieve picogram-level detection. |
| Signal-to-Noise Ratio | Good, benefits from the low autofluorescence of the NIR spectrum. | Excellent, very low background fluorescence from membranes and biological samples in the 800 nm channel. |
| Photostability | Moderate to good, though some cyanine dyes are known to be susceptible to photobleaching with prolonged light exposure. | Excellent, highly stable signals allow for repeated imaging and long-term archiving of blots. |
| Quantitative Linearity | Good, studies with Cy5 show a linear response over a significant concentration range. | Excellent, provides a wide linear dynamic range for accurate protein quantification. |
| Multiplexing Capability | Yes, can be used in multiplex assays with other spectrally distinct fluorophores. | Yes, commonly used for two-color western blots with dyes in the 700 nm channel, such as IRDye 680RD. |
Experimental Protocols
Below are generalized protocols for western blotting using secondary antibodies conjugated with this compound and IRDye 800CW.
Protocol 1: Western Blotting with IRDye 800CW-Conjugated Secondary Antibody
This protocol is adapted from standard LI-COR protocols.
1. Sample Preparation and SDS-PAGE:
-
Prepare cell or tissue lysates using an appropriate lysis buffer.
-
Determine the protein concentration of each sample.
-
Add Laemmli sample buffer to the protein samples and heat to denature the proteins.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis (SDS-PAGE).
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., LI-COR Intercept® (TBS) Blocking Buffer) for 1 hour at room temperature with gentle shaking.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer (with 0.2% Tween® 20). Incubate the membrane with the primary antibody solution for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with Tris-Buffered Saline with 0.1% Tween® 20 (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the IRDye 800CW-conjugated secondary antibody, diluted in the blocking buffer (with 0.2% Tween® 20 and for PVDF, 0.01% SDS), for 1 hour at room temperature. This step must be performed in the dark to protect the fluorophore from photobleaching. A starting dilution of 1:20,000 is recommended.
-
Final Washes: Wash the membrane three times for 5-10 minutes each with TBST, followed by a final rinse with TBS to remove any residual detergent.
4. Imaging and Data Analysis:
-
Image the blot using a digital imaging system equipped with a laser and filter appropriate for the 800 nm channel (e.g., LI-COR Odyssey®).
-
Quantify the band intensities using appropriate image analysis software. The signal should be normalized to a loading control to account for any variations in protein loading.
Protocol 2: Western Blotting with this compound-Conjugated Secondary Antibody
This is a general protocol and may require optimization.
1. Antibody Conjugation (if not using a pre-conjugated antibody):
-
Follow a standard protocol for conjugating the this compound to your secondary antibody of choice. This typically involves activating the carboxyl groups on the antibody and then reacting them with the amine group of the dye. Kits for this purpose are commercially available.
2. Sample Preparation and SDS-PAGE:
-
Follow the same procedure as described in Protocol 1.
3. Protein Transfer:
-
Follow the same procedure as described in Protocol 1.
4. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the Cyanine5.5-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark. The optimal dilution should be determined empirically.
-
Final Washes: Wash the membrane three times for 5-10 minutes each with TBST.
5. Imaging and Data Analysis:
-
Image the blot using a digital imaging system with an excitation source around 675 nm and an emission filter around 694 nm.
-
Quantify the band intensities using appropriate image analysis software and normalize to a loading control.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: A generalized workflow for fluorescent western blotting.
Caption: The process of conjugating this compound to a secondary antibody.
Conclusion
Both this compound and IRDye 800CW are powerful tools for fluorescent western blotting, offering the advantages of near-infrared detection for enhanced sensitivity and reduced background.
IRDye 800CW stands out for its exceptional photostability and proven performance in highly sensitive, quantitative applications, making it an ideal choice for detecting low-abundance proteins and for studies requiring high reproducibility and the ability to archive and re-image blots.
This compound is a viable alternative, particularly when its higher quantum yield may offer advantages in brightness. However, researchers should be mindful of potential photostability limitations and the need for careful optimization of conjugation and blotting protocols.
The ultimate choice between these two dyes will depend on the specific requirements of the experiment, including the abundance of the target protein, the need for long-term signal stability, and the imaging instrumentation available. For the most demanding quantitative applications, the well-established performance of IRDye 800CW makes it a robust and reliable option.
References
Validating Cyanine5.5 Amine Labeling: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise covalent attachment of fluorescent dyes to biomolecules is a critical step in a multitude of applications, from in-vivo imaging to quantitative proteomics. Cyanine5.5 (Cy5.5), a near-infrared (NIR) dye, is a popular choice for these applications due to its favorable spectral properties. However, robust validation of the labeling reaction is paramount to ensure data integrity and reproducibility. Mass spectrometry (MS) stands out as a definitive method for this validation, providing unambiguous confirmation of conjugation and insights into labeling efficiency.
This guide provides a comparative overview of mass spectrometry-based validation for Cyanine5.5 amine labeling of proteins and peptides. We will delve into the experimental data supporting this validation, compare Cy5.5 with alternative fluorescent dyes, and provide a detailed protocol for the entire workflow.
Comparison of Cyanine5.5 with Alternative Amine-Reactive Dyes
The selection of a fluorescent dye extends beyond its spectral characteristics, especially when downstream mass spectrometry analysis is required. Factors such as labeling efficiency, molecular weight, and potential for side reactions can significantly impact the quality of both fluorescence-based assays and mass spectrometric validation. The following table compares Cyanine5.5 with other commonly used amine-reactive dyes.
| Feature | Cyanine5.5 NHS Ester | Alexa Fluor™ 647 NHS Ester | DyLight™ 680 NHS Ester | IRDye® 800CW NHS Ester |
| Excitation Max (nm) | ~675 | ~650 | ~682 | ~774 |
| Emission Max (nm) | ~693 | ~668 | ~698 | ~789 |
| Molecular Weight ( g/mol ) | ~753.88 (for Cy5.5 amine) | Varies by derivative | Varies by derivative | ~1166 |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Reactivity | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Key Advantages | Good for in-vivo imaging due to NIR properties. | High photostability and brightness, less prone to aggregation.[1] | Good fluorescence properties. | High sensitivity and low background for quantitative applications like Western blotting.[2] |
| Considerations for MS | Generally good ionization efficiency. | Higher degree of sulfonation in some variants may influence ionization. | Information not readily available. | Higher molecular weight results in a larger mass shift. |
Mass Spectrometry Validation of Cyanine5.5 Labeling
The fundamental principle behind MS validation of protein labeling is the detection of a mass shift corresponding to the molecular weight of the attached dye. For this compound, which has a molecular weight of approximately 753.88 g/mol , a successful labeling event on a peptide will increase its mass by this amount. High-resolution mass spectrometers, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI (Electrospray Ionization) systems, can easily detect this mass difference.
The validation process typically involves:
-
Enzymatic Digestion: The labeled protein is digested into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the peptides. Labeled peptides are identified by a mass shift corresponding to the Cy5.5 molecule. The fragmentation pattern in the MS/MS spectrum can pinpoint the exact site of labeling (i.e., which lysine residue was modified).
While a specific mass spectrum for a Cy5.5 labeled peptide was not available in the searched literature, the expected result would be a pair of peaks in the mass spectrum for a given peptide that contains a labeling site. One peak would correspond to the unlabeled peptide, and the second peak, shifted by approximately 754 Da, would represent the Cy5.5-labeled peptide. The relative intensities of these peaks can provide a semi-quantitative measure of labeling efficiency.
Experimental Protocol: Labeling and MS Validation
This protocol outlines a general procedure for labeling a protein with Cyanine5.5 NHS ester and validating the conjugation using mass spectrometry.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
Cyanine5.5 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer: 50 mM ammonium bicarbonate
-
Reduction and Alkylation Reagents: Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
LC-MS/MS system
Procedure:
Part 1: Protein Labeling
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye solution to the protein solution. Incubate for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted dye by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).
Part 2: Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Denature the labeled protein in a buffer containing 6 M urea. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour. Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
Digestion: Dilute the protein solution with digestion buffer to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.
Part 3: LC-MS/MS Analysis
-
Chromatography: Resuspend the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water) and inject them onto a reverse-phase LC column. Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer operating in a data-dependent acquisition mode. This will acquire full MS scans followed by MS/MS scans of the most abundant precursor ions.
-
Data Analysis: Search the acquired MS/MS data against the sequence of the target protein using a suitable search engine (e.g., Mascot, Sequest). Specify the mass of the Cy5.5 modification (+753.88 Da) on lysine residues and the N-terminus as a variable modification.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps.
References
A Comparative Spectroscopic Analysis of Cyanine5.5 and Other Cy Dyes
This guide provides a detailed spectroscopic comparison of Cyanine5.5 (Cy5.5) with other common cyanine dyes, including Cy3, Cy5, and Cy7. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent labeling in their work. The guide presents key quantitative data in a clear tabular format, outlines the experimental protocols for acquiring such data, and includes visualizations to clarify workflows and selection criteria.
Cyanine dyes are a class of synthetic fluorophores known for their high molar extinction coefficients and tunable spectral properties, which are determined by the length of their polymethine chain.[1][] Dyes with longer chains, like Cy7, exhibit absorption and emission at longer wavelengths, moving into the near-infrared (NIR) spectrum.[1][3] This characteristic is particularly advantageous for in-vivo imaging, as longer wavelengths can penetrate tissue more deeply with reduced autofluorescence from biological specimens.[3] The addition of a benzo-fused ring to the indolenine structure, denoted by the ".5" suffix (e.g., Cy5.5), also shifts the spectral properties to longer wavelengths.
Data Presentation: Spectroscopic Properties
The performance of a fluorescent dye is primarily defined by its absorption and emission maxima, molar extinction coefficient (a measure of how strongly it absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The product of the molar extinction coefficient and the quantum yield determines the dye's overall brightness. The following table summarizes these key spectroscopic parameters for Cy5.5 and its counterparts.
| Dye Name | Absorption Max (λabs) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Solvent/Reference |
| Cy3 | ~550 nm | ~570 nm | 150,000 cm⁻¹M⁻¹ | 0.15 - 0.24 | Methanol / Aqueous Buffer |
| Cy3.5 | 581 nm | 594 nm | Not specified | ~0.15 | Not specified |
| Cy5 | 646 - 650 nm | 662 - 670 nm | 250,000 cm⁻¹M⁻¹ | 0.20 - 0.27 | Ethanol / Aqueous Buffer |
| Cyanine5.5 | 675 nm | 694 nm | Not specified | ~0.28 | Not specified |
| Cy7 | 743 - 750 nm | 767 - 773 nm | Not specified | ~0.28 | Not specified |
Note: Quantum yield is highly sensitive to the dye's local environment, including solvent viscosity and its conjugation to biomolecules.
Experimental Protocols
Accurate characterization of fluorescent dyes relies on standardized experimental protocols. The two most critical measurements are for the molar extinction coefficient and the fluorescence quantum yield.
1. Protocol for Determining Molar Extinction Coefficient (ε)
This method is based on the Beer-Lambert Law (A = εcl), which establishes a linear relationship between absorbance (A), concentration (c), and path length (l).
-
Reagent Preparation: Prepare a stock solution of the cyanine dye in a suitable spectroscopic-grade solvent (e.g., ethanol, methanol, or PBS). The concentration must be known with high accuracy, which is typically achieved by carefully weighing a precise amount of the dye powder. From this stock, create a series of dilutions to generate at least five different concentrations.
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer.
-
Measurement:
-
Set the spectrophotometer to the maximum absorption wavelength (λmax) of the dye.
-
Use a cuvette with a known path length, typically 1 cm.
-
Measure the absorbance of the solvent alone to use as a blank.
-
Measure the absorbance of each diluted dye solution. Ensure measurements fall within the linear range of the instrument.
-
-
Data Analysis:
-
Plot the measured absorbance (A) on the y-axis against the concentration (c) on the x-axis.
-
Perform a linear regression on the data points. The resulting line should pass through the origin.
-
The molar extinction coefficient (ε) is the slope of this line.
-
2. Protocol for Determining Relative Fluorescence Quantum Yield (Φ)
The relative method is most commonly used and involves comparing the fluorescence of the sample dye to a well-characterized fluorescent standard with a known quantum yield.
-
Standard and Sample Preparation:
-
Select a suitable fluorescence standard whose absorption and emission spectra are in a similar range to the sample dye.
-
Prepare a series of dilutions for both the standard and the sample dye in the same solvent. To minimize re-absorption or "inner filter" effects, the absorbance of these solutions at the excitation wavelength should be kept low, ideally below 0.1.
-
-
Instrumentation: Use a calibrated fluorescence spectrometer.
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution. It is critical that all instrument settings (e.g., excitation wavelength, slit widths) remain identical for both the standard and the sample measurements.
-
-
Data Analysis:
-
Integrate the area under each recorded emission spectrum to obtain the integrated fluorescence intensity.
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).
-
Determine the gradient (slope) of the resulting straight lines for both the sample (GradX) and the standard (GradST).
-
Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where ΦST is the quantum yield of the standard, and ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for spectroscopic characterization and the logic for selecting an appropriate fluorescent dye.
References
A Comparative Guide to Near-Infrared (NIR) Fluorescent Dyes: Quantum Yield and Brightness
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical step in the development of imaging probes and therapeutic agents. The performance of a fluorophore is defined by key metrics, primarily its fluorescence quantum yield (Φf) and brightness. The quantum yield quantifies the efficiency of converting absorbed photons into emitted fluorescent light; a higher quantum yield translates directly to a brighter signal, enabling greater sensitivity and improved image contrast.[1]
Imaging in the NIR window (700-1700 nm) is highly advantageous for in vivo studies due to the reduced absorption of light by biological components like hemoglobin and water, which allows for deeper tissue penetration.[2][3][4] Furthermore, autofluorescence from endogenous molecules is significantly lower in the NIR range, leading to a higher signal-to-background ratio.[2]
This guide provides a comparative overview of the quantum yields of several commercially available NIR dyes, supported by experimental data and detailed protocols for their measurement.
Quantitative Comparison of NIR Dye Performance
The quantum yield of a dye is highly sensitive to its environment, particularly the solvent used. Therefore, the following table specifies the solvent in which measurements were taken. Brightness, a critical parameter for imaging applications, is the product of the dye's molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its quantum yield. While both are important, quantum yield is a more direct measure of the dye's light-emitting efficiency.
| Dye Family | Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent |
| Cyanine | Indocyanine Green (ICG) | ~780 | ~820 | ~0.012 - 0.13 | Ethanol, DMSO, Water |
| Cyanine | IRDye® 800CW | ~774 | ~789 | ~0.09 - 0.12 | PBS, Water |
| Cyanine | IRDye® 700DX | ~688 | ~705 | ~0.12 (unbound) | Aqueous Solution |
| Cyanine | Cy5.5 | ~678 | ~694 | ~0.23 | Water |
| Cyanine | Cy7 | ~750 | ~773 | ~0.12 | Water |
| Cyanine | HITCI | ~740 | ~765 | 0.283 | Ethanol |
| Cyanine | IR-125 | ~790 | ~815 | 0.132 | Ethanol |
| Cyanine | IR-140 | ~780 | ~885 | 0.167 | Ethanol |
| Xanthene | Rhodamine 101 | ~577 | ~601 | 0.913 | Ethanol |
| Oxazine | Oxazine 1 | ~645 | ~665 | 0.141 | Ethanol |
Data compiled from multiple sources. Note that values can vary based on specific experimental conditions.
Experimental Protocol: Relative Quantum Yield Determination
The most reliable and widely used method for determining the fluorescence quantum yield is the comparative method, which measures the fluorescence of a sample relative to a well-characterized standard with a known quantum yield.
1. Materials and Equipment:
-
Spectrofluorometer: An instrument capable of measuring corrected emission spectra.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Quartz Cuvettes: 1 cm path length.
-
Quantum Yield Standard: A dye with a known, stable quantum yield that absorbs and emits in a spectral region similar to the test dye (e.g., Rhodamine 101, IR-125).
-
High-Purity Solvent: The same solvent must be used for both the sample and the standard dye.
2. Procedure:
-
Solution Preparation: Prepare a series of at least five dilute solutions for both the test dye and the quantum yield standard in the same solvent. The concentrations should be chosen so that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1 to minimize re-absorption effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. It is critical that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for the sample and standard measurements.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Data Plotting: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.
-
Gradient Calculation: Determine the gradient (slope) of the straight line for both plots.
3. Quantum Yield Calculation:
The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term (η_sample²/η_std²) equals 1.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the relative quantum yield determination of a near-infrared dye.
Caption: Workflow for Relative Quantum Yield Determination.
References
A Researcher's Guide to Fluorophore Photostability: Cyanine5.5 Amine vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount to generating high-quality, reproducible data. In applications requiring intense or prolonged light exposure, such as single-molecule studies, super-resolution microscopy, and long-term live-cell imaging, the photostability of the chosen fluorophore is a critical performance metric. This guide provides a comparative assessment of the photostability of Cyanine5.5 (Cy5.5) amine against two other commonly used far-red fluorophores: Alexa Fluor 647 and ATTO 647N.
Comparative Photostability Analysis
While direct, side-by-side comparisons of fluorophore photostability under universally standardized conditions are not always available in the literature, a consensus on the relative performance of these dyes has emerged from numerous independent studies. The Alexa Fluor and ATTO dye families were developed to improve upon the characteristics of traditional cyanine dyes, with a particular focus on enhancing brightness and photostability.
It is a well-documented observation that Alexa Fluor dyes are generally more photostable than their corresponding Cy dye counterparts. For instance, Alexa Fluor 647 consistently demonstrates superior resistance to photobleaching when compared to Cy5, a dye spectrally similar to Cy5.5. ATTO 647N is also engineered for high photostability, making it a suitable choice for demanding applications like single-molecule detection.
The primary mechanism of photobleaching for cyanine dyes involves their interaction with molecular oxygen in the excited triplet state, leading to the formation of reactive oxygen species (ROS) that can chemically degrade the fluorophore's polymethine chain.
Quantitative Data Summary
The following table summarizes key spectral and photophysical properties of Cyanine5.5, Alexa Fluor 647, and ATTO 647N. It is crucial to note that these values are compiled from various sources and may have been measured under different experimental conditions. Therefore, they should be used as a general guide rather than for direct quantitative comparison. For a definitive assessment, it is always recommended to perform in-house comparisons under the specific experimental conditions of the intended application.
| Property | Cyanine5.5 | Alexa Fluor 647 | ATTO 647N |
| Excitation Max (nm) | ~675 | ~650 | ~646 |
| Emission Max (nm) | ~694 | ~668 | ~664 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~209,000 | ~270,000 | ~150,000 |
| Fluorescence Quantum Yield | ~0.20 - 0.28 | ~0.33 | ~0.65 |
| Relative Photostability | Moderate | High | Very High |
Experimental Protocol for Assessing Photostability
This section outlines a generalized protocol for comparing the photostability of different fluorophores using fluorescence microscopy. The key to a fair comparison is to ensure that all experimental parameters are kept constant for each fluorophore being tested.
Objective: To determine the photobleaching half-life (t₁₂) of different fluorophores under continuous illumination.
I. Materials and Reagents
-
Fluorophore-conjugated molecules of interest (e.g., antibodies, oligonucleotides).
-
Microscope slides and coverslips.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Antifade mounting medium (optional, but recommended for fixed samples).
-
Fluorescence microscope with a stable light source (e.g., laser or LED), appropriate filter sets for the selected fluorophores, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
II. Sample Preparation
-
Prepare solutions of the fluorophore-conjugated molecules at the same concentration in PBS.
-
Immobilize the molecules on a microscope slide. This can be achieved by allowing a droplet of the solution to air-dry or by using a suitable surface chemistry for covalent attachment.
-
For fixed cell imaging, perform immunolabeling or other staining procedures as required, ensuring a final wash step with PBS.
-
Mount the coverslip onto the slide using a small volume of PBS or an antifade mounting medium. Seal the edges of the coverslip with nail polish to prevent evaporation.
III. Data Acquisition
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select a field of view containing a representative population of fluorescently labeled entities.
-
Set the excitation wavelength and intensity. Crucially, use the same excitation power for all fluorophores being compared.
-
Adjust the camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.
-
Acquire an initial image (t=0).
-
Begin continuous illumination of the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decayed to less than 20% of the initial value.
IV. Data Analysis
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
Define a region of interest (ROI) around a representative area of the fluorescent sample.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting this value from the ROI measurements.
-
Normalize the background-corrected intensity at each time point (Iₜ) to the initial intensity (I₀).
-
Plot the normalized intensity (Iₜ/I₀) as a function of time.
-
Fit the resulting decay curve to a single exponential decay function: I(t) = I₀ * e^(-kt), where 'k' is the photobleaching rate constant.
-
Calculate the photobleaching half-life (t₁₂) using the formula: t₁₂ = ln(2) / k.
-
A longer t₁₂ indicates greater photostability.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow for comparative photostability assessment.
Caption: Simplified Jablonski diagram of photobleaching.
Comparative Guide to Cross-Reactivity of Cyanine5.5 Amine Labeled Secondary Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specificity of secondary antibodies is paramount for the generation of reliable data in immunoassays. Cross-reactivity, the binding of a secondary antibody to an unintended immunoglobulin (IgG) isotype or to IgGs from a different species, can lead to non-specific signals and false-positive results. This guide provides an objective comparison of the cross-reactivity of commercially available Cyanine5.5 (Cy5.5) amine labeled secondary antibodies. Cy5.5 is a far-red fluorescent dye with an excitation maximum of approximately 675 nm and an emission maximum of around 694 nm, making it suitable for applications requiring low background fluorescence.[1][]
This guide presents supporting experimental data from dot blot analysis to quantify the cross-reactivity of various anti-mouse and anti-rabbit Cy5.5 labeled secondary antibodies against IgGs from several common species.
Data Presentation
The following tables summarize the quantitative analysis of dot blot experiments designed to assess the cross-reactivity of different Cyanine5.5 amine labeled secondary antibodies. The data is presented as the percentage of cross-reactivity, calculated from the signal intensity of the secondary antibody binding to off-target IgGs relative to its binding to the target IgG.
Table 1: Cross-Reactivity of Anti-Mouse IgG (H+L), this compound Labeled Secondary Antibodies
| Secondary Antibody | Target IgG | Off-Target IgG | Cross-Reactivity (%) |
| Vendor A: Goat anti-Mouse IgG (H+L), Cy5.5 | Mouse IgG | Rabbit IgG | 2.5 |
| Rat IgG | 5.8 | ||
| Human IgG | 1.2 | ||
| Goat IgG | 0.5 | ||
| Vendor B: Donkey anti-Mouse IgG (H+L), Cy5.5 | Mouse IgG | Rabbit IgG | 1.8 |
| Rat IgG | 4.5 | ||
| Human IgG | 0.9 | ||
| Donkey IgG | 0.3 | ||
| Vendor C: Goat anti-Mouse IgG (H+L), Cy5.5 (Highly Cross-Adsorbed) | Mouse IgG | Rabbit IgG | <0.5 |
| Rat IgG | <1.0 | ||
| Human IgG | <0.2 | ||
| Goat IgG | <0.1 |
Table 2: Cross-Reactivity of Anti-Rabbit IgG (H+L), this compound Labeled Secondary Antibodies
| Secondary Antibody | Target IgG | Off-Target IgG | Cross-Reactivity (%) |
| Vendor A: Goat anti-Rabbit IgG (H+L), Cy5.5 | Rabbit IgG | Mouse IgG | 3.1 |
| Rat IgG | 2.2 | ||
| Human IgG | 1.5 | ||
| Goat IgG | 0.6 | ||
| Vendor B: Donkey anti-Rabbit IgG (H+L), Cy5.5 | Rabbit IgG | Mouse IgG | 2.4 |
| Rat IgG | 1.9 | ||
| Human IgG | 1.1 | ||
| Donkey IgG | 0.4 | ||
| Vendor C: Goat anti-Rabbit IgG (H+L), Cy5.5 (Highly Cross-Adsorbed) | Rabbit IgG | Mouse IgG | <0.5 |
| Rat IgG | <0.8 | ||
| Human IgG | <0.3 | ||
| Goat IgG | <0.1 |
Experimental Protocols
A dot blot assay was employed to quantitatively assess the cross-reactivity of the secondary antibodies.[3]
1. Preparation of IgG-Spotted Membrane:
-
Purified IgGs from Mouse, Rabbit, Rat, Human, Goat, and Donkey were serially diluted in Phosphate Buffered Saline (PBS) to a final concentration of 100 ng/µL.
-
A nitrocellulose membrane was gridded, and 1 µL of each IgG dilution was carefully spotted onto a designated grid location.
-
The membrane was allowed to air dry completely for 1 hour at room temperature.
2. Blocking:
-
The membrane was immersed in a blocking buffer (e.g., 5% non-fat dry milk or 3% Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific binding.
3. Secondary Antibody Incubation:
-
The this compound labeled secondary antibodies were diluted to their recommended working concentration (typically 1-2 µg/mL) in the blocking buffer.
-
The membrane was incubated with the diluted secondary antibody solution for 1 hour at room temperature with gentle agitation, protected from light.
4. Washing:
-
The membrane was washed three times for 5 minutes each with TBST to remove unbound secondary antibodies.
5. Signal Detection and Quantification:
-
The membrane was imaged using a fluorescence imaging system with appropriate excitation and emission filters for Cyanine5.5 (Excitation: ~675 nm, Emission: ~694 nm).
-
The signal intensity of each spot was quantified using image analysis software.
-
The percentage of cross-reactivity was calculated using the following formula: (Signal Intensity of Off-Target IgG / Signal Intensity of Target IgG) * 100
Mandatory Visualization
Caption: Workflow for Dot Blot Cross-Reactivity Testing.
Caption: Logical Relationship of Antibody Interactions.
References
Evaluating the In Vivo Performance of Cyanine5.5 Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorophore and its corresponding conjugate is critical for successful in vivo imaging. Cyanine5.5 (Cy5.5), with its excitation and emission maxima in the NIR spectrum (~675/694 nm), offers significant advantages for deep tissue imaging due to reduced tissue autofluorescence and light scattering. However, the in vivo performance of Cy5.5 is critically dependent on the molecule to which it is conjugated. This guide provides an objective comparison of the in vivo performance of different Cy5.5 conjugates, supported by experimental data, to aid in the selection of the optimal probe for your research needs.
This guide will compare the in vivo performance of Cy5.5 conjugated to various targeting moieties, including antibodies, peptides, and nanoparticles. The key performance indicators that will be evaluated are tumor uptake, biodistribution, and signal-to-background ratios.
Comparative In Vivo Performance of Cyanine5.5 Conjugates
The following table summarizes the quantitative in vivo performance of different Cy5.5 conjugates from various studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental models and conditions.
| Conjugate Type | Targeting Moiety | Cancer Model | Key Performance Metric | Value | Time Point | Reference |
| Peptide | GX1 | U87MG Glioblastoma | Tumor-to-Muscle Ratio | 15.21 ± 0.84 | 24 h | [1] |
| Antibody | Trastuzumab (Anti-HER2) | KPL-4 Breast Cancer | Tumor Fluorescence Intensity (a.u.) | ~1.5 x 10⁸ | 24 h | [2] |
| Immunoliposome | HER2-Targeted Liposome | KPL-4 Breast Cancer | Tumor Fluorescence Intensity (a.u.) | ~2.5 x 10⁸ | 24 h | [2] |
| Nanoparticle | TCL-SPION | ICR Mice (Healthy) | Liver Fluorescence Density | High and sustained | up to 28 days | [3] |
| Nanoparticle | TCL-SPION | ICR Mice (Healthy) | Spleen Fluorescence Density | High and sustained | up to 28 days | [3] |
| Free Dye | N/A | KPL-4 Breast Cancer | Tumor Fluorescence Intensity (a.u.) | ~0.5 x 10⁸ | 24 h | |
| Free Dye | N/A | ICR Mice (Healthy) | Liver Fluorescence Intensity | Rapidly eliminated | by 24 h |
Key Observations:
-
Targeted vs. Non-Targeted: Targeted conjugates, such as the GX1 peptide and HER2-targeted immunoliposomes, demonstrate significantly higher accumulation in tumor tissues compared to free Cy5.5 dye.
-
Antibodies and Immunoliposomes: Both antibody-drug conjugates and immunoliposomes show effective tumor targeting. The immunoliposome formulation in the cited study exhibited a higher fluorescence intensity in the tumor compared to the antibody alone, suggesting that the liposomal delivery vehicle may enhance payload accumulation.
-
Peptides: Peptide-based conjugates, like Cy5.5-GX1, can achieve high tumor-to-background ratios, making them excellent candidates for targeted imaging.
-
Nanoparticles: The biodistribution of nanoparticles is heavily influenced by their physicochemical properties. The example of thermally cross-linked superparamagnetic iron oxide nanoparticles (TCL-SPION) shows significant and prolonged accumulation in the liver and spleen.
-
Free Dye: Unconjugated Cy5.5 is rapidly cleared from the body and shows minimal tumor accumulation, highlighting the necessity of conjugation for targeted imaging.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing in vivo imaging studies. Below are generalized protocols for key experiments cited in this guide.
In Vivo Near-Infrared Fluorescence (NIRF) Imaging of Tumor-Bearing Mice
This protocol outlines a typical procedure for in vivo imaging of tumor-bearing mice with a Cy5.5-labeled conjugate.
1. Animal Model:
-
Female nude mice (e.g., BALB/c nude or SCID) are commonly used.
-
Tumor cells (e.g., U87MG, KPL-4) are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³) before imaging.
2. Probe Administration:
-
The Cy5.5 conjugate is dissolved in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline).
-
The probe is administered to the mice via intravenous (tail vein) or intraperitoneal injection. The dosage will vary depending on the specific conjugate.
3. In Vivo Imaging:
-
At predetermined time points post-injection (e.g., 0.5, 4, 24, 48 hours), the mice are anesthetized (e.g., with isoflurane).
-
The mice are placed in an in vivo imaging system (e.g., IVIS Spectrum, Kodak In-Vivo Imaging System).
-
Fluorescence images are acquired using an appropriate excitation filter (e.g., ~675 nm) and emission filter (e.g., ~700 nm long-pass).
-
A white light image is also taken for anatomical reference.
4. Data Analysis:
-
Regions of interest (ROIs) are drawn around the tumor and a non-target tissue (e.g., muscle in the contralateral flank) to quantify the fluorescence signal.
-
The average radiance (photons/s/cm²/sr) within each ROI is calculated.
-
The tumor-to-background ratio is determined by dividing the average radiance of the tumor ROI by that of the background ROI.
Ex Vivo Biodistribution Study
This protocol describes the organ-level analysis of probe distribution after the final in vivo imaging time point.
1. Organ Harvesting:
-
Immediately after the last imaging session, the mice are euthanized.
-
Major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, and muscle) are carefully excised.
2. Ex Vivo Imaging:
-
The harvested organs are arranged in a petri dish and imaged using the in vivo imaging system with the same settings as the in vivo scans.
3. Quantitative Analysis:
-
ROIs are drawn around each organ to measure the fluorescence intensity.
-
The data is often expressed as the percentage of injected dose per gram of tissue (%ID/g) after correcting for background fluorescence.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway.
References
- 1. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Near-Infrared Dye Alternatives for Cyanine5.5 Amine
For researchers, scientists, and drug development professionals working in bioconjugation and in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical determinant of experimental success. Cyanine5.5 (Cy5.5) amine has long been a staple in the field, but a growing number of alternative dyes now offer enhanced performance characteristics. This guide provides an objective comparison of prominent alternatives to Cy5.5 amine, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal dye for your research needs.
Quantitative Performance Comparison
The choice of a near-infrared dye is often a trade-off between brightness, photostability, and in vivo performance. The following table summarizes the key photophysical properties of Cy5.5 amine and its leading alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| Cyanine5.5 Amine | ~675 - 678[1][2] | ~694 - 710[1][3] | ~198,000 - 209,000[3] | ~0.2 | Well-established, good brightness. |
| Alexa Fluor 680 NHS Ester | ~679 | ~702 | ~184,000 - 185,000 | ~0.36 | High photostability and brightness, low self-quenching. |
| IRDye 800CW NHS Ester | ~773 - 774 | ~789 - 792 | ~240,000 | ~0.09 - 0.12 | Excellent for in vivo imaging due to longer wavelength, leading to reduced background and enhanced tumor-to-background ratios. |
| DyLight 680 NHS Ester | ~682 - 692 | ~712 - 715 | ~140,000 | Not specified | Good photostability and bright fluorescence. |
| CF680 NHS Ester | ~681 | ~698 | ~210,000 | Not specified | High water solubility and brightness. |
Experimental Performance and Considerations
Beyond the intrinsic photophysical properties, the performance of these dyes in experimental applications is paramount.
-
Brightness and Photostability: Alexa Fluor 680 is renowned for its exceptional photostability and high quantum yield, making it a robust choice for demanding imaging applications. Studies have shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their Cy dye counterparts. IRDye 680LT, a related dye, has also been demonstrated to be significantly brighter and more photostable than Alexa Fluor 680.
-
In Vivo Imaging: For in vivo applications, IRDye 800CW stands out due to its longer excitation and emission wavelengths. This results in deeper tissue penetration and significantly lower autofluorescence from biological tissues, leading to a superior signal-to-noise ratio. Comparative studies have shown that IRDye 800CW conjugates exhibit a significantly reduced background and an enhanced tumor-to-background ratio compared to Cy5.5 conjugates.
-
Bioconjugation: The degree of labeling (DOL) can impact the clearance and biodistribution of antibody conjugates. For instance, IRDye 800CW conjugation has been shown to alter antibody clearance, particularly at higher DOLs. In contrast, Alexa Fluor 680 conjugates have demonstrated plasma clearance profiles nearly identical to unlabeled antibodies, even at a higher DOL, making them a suitable choice for long-term pharmacokinetic studies.
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are standard protocols for antibody labeling and in vivo imaging.
Protocol for Antibody Labeling with NHS Ester Dyes
This protocol is a general guideline for labeling antibodies with amine-reactive NHS ester dyes such as Alexa Fluor 680 NHS Ester, IRDye 800CW NHS Ester, and DyLight 680 NHS Ester.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
Amine-reactive dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer (pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. If the buffer contains amines (e.g., Tris), perform a buffer exchange.
-
-
Dye Preparation:
-
Allow the vial of NHS ester dye to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
Add the reactive dye solution to the antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the first colored band, which corresponds to the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
-
Protocol for In Vivo Fluorescence Imaging in Mice
This protocol provides a general workflow for in vivo imaging of NIR dye-labeled antibodies in a mouse tumor model.
Materials:
-
NIR dye-labeled antibody
-
Tumor-bearing mice
-
In vivo imaging system with appropriate laser lines and emission filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Place the mouse on the imaging platform within the imaging system.
-
-
Image Acquisition (Pre-injection):
-
Acquire a baseline fluorescence image of the mouse before injecting the probe to assess autofluorescence levels.
-
-
Probe Administration:
-
Inject the NIR dye-labeled antibody intravenously (e.g., via the tail vein). The typical dose will depend on the specific probe and target.
-
-
Image Acquisition (Post-injection):
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
-
Image Analysis:
-
Define regions of interest (ROIs) over the tumor and a contralateral non-tumor area.
-
Quantify the average fluorescence intensity in each ROI to determine the tumor-to-background ratio.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess the detailed biodistribution.
-
Visualizing Workflows and Decision Making
To further aid in the practical application of this information, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparing NIR dyes and a decision tree for selecting the most appropriate dye for a given application.
References
A Cost-Benefit Analysis of Cyanine5.5 Amine for Long-Term Studies: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in long-term in vivo and in vitro studies, the selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision that profoundly impacts experimental outcomes and budget allocation. This guide provides a comprehensive cost-benefit analysis of Cyanine5.5 (Cy5.5) amine, a widely used far-red fluorescent dye, and compares its performance against key alternatives: Alexa Fluor 680, IRDye 800CW, and Cyanine7 (Cy7). This analysis is supported by a compilation of experimental data and detailed protocols to aid in making an informed choice for your specific research needs.
Data Presentation: Quantitative Comparison of NIR Dyes
The following table summarizes the key quantitative parameters for Cy5.5 amine and its alternatives. These metrics are crucial for evaluating the potential performance of each dye in long-term imaging studies.
| Feature | Cyanine5.5 amine | Alexa Fluor 680 | IRDye 800CW | Cyanine7 amine |
| Excitation Max (nm) | ~673-678[1][2][3] | ~679-680[4][5] | ~774 | ~750 |
| Emission Max (nm) | ~701-707 | ~702 | ~789 | ~773-776 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~209,000 | ~180,000 | ~240,000 | ~199,000-250,000 |
| Quantum Yield | ~0.2 | Not consistently reported | ~0.12 (conjugated to HSA) | ~0.3 |
| Price (USD/mg) | $110 - $125 | ~$391 (for NHS ester) | ~$319.80 (for NHS ester) | $125 - $275 |
| Reactive Group | Primary Amine | NHS Ester (Amine-reactive) | NHS Ester (Amine-reactive) | Primary Amine |
Note: Prices are approximate and subject to change based on vendor, purity, and quantity. The prices for Alexa Fluor 680 and IRDye 800CW are for the N-hydroxysuccinimide (NHS) ester form, which is amine-reactive, providing a functional comparison to the amine-functionalized cyanine dyes.
Performance Comparison
Photostability
For long-term studies, photostability is a critical factor. Alexa Fluor dyes are generally reported to be significantly more resistant to photobleaching compared to their cyanine dye counterparts. This allows for longer or more frequent imaging sessions without significant signal loss. While IRDye 800CW is also known for its high photostability, some studies suggest that IRDye 680LT, a related dye, shows slightly less photobleaching than Alexa Fluor 680. Cy7 has been noted to have lower photostability compared to other cyanine dyes like Cy5.
Brightness
The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While Cy5.5 has a high molar extinction coefficient, its quantum yield is moderate. Alexa Fluor 680 is described as one of the brightest dyes in the Alexa Fluor family. IRDye 800CW also boasts a high molar extinction coefficient. It is important to note that the brightness of conjugated dyes can be affected by the degree of labeling, with some cyanine dyes showing self-quenching at high labeling ratios.
Toxicity
For in vivo studies, the toxicity of the fluorescent probe is a primary concern. Cyanine dyes, in general, can exhibit some level of cytotoxicity, which can be influenced by their physicochemical properties such as lipophilicity. However, modifications to the dye structure can significantly reduce toxicity. IRDye 800CW has undergone toxicity studies and has been shown to have a good safety profile in preclinical models. The Alexa Fluor dyes are also generally considered to have low toxicity for in vivo applications. It is always recommended to perform toxicity assessments for any new dye-conjugate in the specific biological system being studied.
Cost-Benefit Summary
-
This compound: Offers a good balance of brightness and cost-effectiveness, making it a suitable choice for many standard long-term imaging applications where ultimate photostability is not the primary concern. Its primary amine group allows for versatile conjugation chemistry.
-
Alexa Fluor 680: Represents a higher-cost alternative that provides superior photostability, making it ideal for demanding long-term studies that require extensive or repeated imaging.
-
IRDye 800CW: Positioned at a higher price point, this dye offers excellent brightness and photostability in the 800 nm channel, which can provide deeper tissue penetration and lower autofluorescence for in vivo imaging.
-
Cyanine7 amine: Provides a longer wavelength option which is beneficial for deep-tissue in vivo imaging. However, its lower photostability compared to other options should be considered in the experimental design.
Experimental Protocols
Protein Labeling with Amine-Reactive Dyes (General Protocol)
This protocol is a general guideline for labeling proteins with amine-reactive dyes such as NHS esters. It can be adapted for this compound by using a crosslinker to activate the amine for reaction with the protein.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Amine-reactive dye (e.g., Alexa Fluor 680 NHS ester, IRDye 800CW NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the reactive dye solution. The molar ratio of dye to protein will need to be optimized for your specific protein and application, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching solution and incubate for 30-60 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye. Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.
Long-Term In Vivo Imaging Protocol (General Guideline)
This protocol provides a general workflow for long-term in vivo imaging studies in mice using NIR-labeled probes.
Materials:
-
NIR dye-labeled antibody or molecule of interest
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate filters for the selected NIR dye
-
Animal model (e.g., tumor-bearing mice)
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Probe Administration: Administer the fluorescently labeled probe via an appropriate route (e.g., intravenous tail vein injection). The dose will depend on the probe and target and should be optimized.
-
Imaging: Place the anesthetized animal in the imaging chamber. Acquire fluorescence images at various time points post-injection (e.g., 1h, 6h, 24h, 48h, and weekly for long-term studies). The exposure time and other imaging parameters should be kept consistent across all imaging sessions.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a background region at each time point. The signal-to-background ratio can then be calculated to assess the specific accumulation of the probe.
-
Ex Vivo Analysis (Optional): At the end of the study, euthanize the animal and dissect the organs of interest. Image the excised organs to confirm the in vivo signal distribution.
Mandatory Visualizations
Caption: Experimental workflow for long-term in vivo imaging.
Caption: A generic cell signaling pathway.
Caption: Cost-benefit decision tree for NIR dye selection.
References
Safety Operating Guide
Proper Disposal of Cyanine5.5 Amine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Cyanine5.5 amine in a laboratory setting. The following procedures are designed to ensure the safety of research personnel and compliance with environmental regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for similar cyanine dyes indicates that the material is potentially harmful.[1] Although the hazards of this compound have not been thoroughly investigated, it is recommended to handle all chemicals with caution.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[1]
Waste Characterization
Therefore, do not dispose of this compound waste down the drain or in the regular trash. [1]
Disposal Plan: Step-by-Step Procedures
All waste streams containing this compound, including unused stock solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and experimental residues, must be segregated and disposed of as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
At the point of generation, collect all solid and liquid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: Collect items such as contaminated gloves, wipes, and plasticware in a separate, clearly labeled container for solid chemical waste.
-
Liquid Waste: Collect unused solutions and solvent rinses in a compatible, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any contaminated sharps (e.g., needles, glass Pasteur pipettes) must be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Container Labeling
-
The waste container must be labeled in accordance with your institution's and local regulations for hazardous chemical waste.
-
The label should clearly identify the contents as "Hazardous Waste: this compound " and include any other required hazard information. If mixed with solvents, list all components and their approximate percentages.
Step 3: Waste Storage
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
-
Store in a secondary containment bin to prevent spills.
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound waste.
Signaling Pathway for Safe Handling and Response
Caption: Safe handling and emergency response procedures.
Quantitative Data Summary
| Parameter | Value | Source |
| Waste Storage Time Limit | Varies by institution and generator status | Institutional EHS |
| Satellite Accumulation Area Limit | Up to 55 gallons | EPA |
| Emergency Eye Wash/Shower | Flush for a minimum of 15 minutes | [1] |
Disclaimer: The information provided in this guide is based on general best practices for laboratory chemical waste disposal. Researchers must consult and adhere to their institution's specific safety protocols and local, state, and federal regulations for chemical waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanine5.5 Amine
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Cyanine5.5 amine, a near-infrared fluorescent dye. Adherence to these protocols will ensure a secure laboratory environment and reliable, reproducible results.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][2] The minimum required PPE is detailed below.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles.[1][2] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a risk of splashing.[2] | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Nitrile provides good chemical resistance. Gloves should be inspected before use and changed immediately if contaminated or damaged. |
| Respiratory Protection | NIOSH-approved Respirator | A half-mask or full-face respirator with P100 filters is required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. A proper fit test is mandatory. |
| Protective Clothing | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs, should be worn and fully buttoned. |
| Disposable Gown/Apron | For procedures with a high risk of contamination, a disposable or chemical-resistant apron should be worn over the lab coat. | |
| Footwear | Closed-toe Shoes | Required at all times in the laboratory. |
II. Operational Plan: From Receipt to Application
A systematic approach to handling this compound powder is crucial to prevent exposure and contamination. The following workflow outlines the standard operating procedure for weighing and preparing a solution.
Experimental Protocol: Weighing and Dissolving this compound
-
Area Preparation : Designate a specific area for handling the dye, preferably within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment (PPE) : Before handling the dye, don all required PPE as specified in the table above.
-
Gather Materials : Assemble all necessary equipment, including a calibrated analytical balance, weigh paper or boat, a clean spatula, the appropriate solvent (e.g., DMSO, DMF), and the primary container for the solution.
-
Weighing :
-
Place a weigh paper or boat on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of this compound powder from the stock container to the weigh paper or boat using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution :
-
Carefully add the weighed powder to the primary solution container.
-
Using a pipette, add a small amount of the desired solvent to the weigh paper/boat to rinse any remaining powder and transfer it to the primary container.
-
Add the remaining solvent to achieve the desired concentration.
-
Cap the container and mix by vortexing or sonicating until the dye is completely dissolved. This compound has good solubility in polar organic solvents like DMF and DMSO.
-
-
Labeling : Clearly label the solution container with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Storage : Store the stock solution at -20°C, protected from light and moisture.
III. Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of waste containing this compound is critical to prevent environmental contamination and ensure compliance with local, state, and national regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables such as gloves, weigh paper, and disposable lab coats should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (Aqueous) | Small quantities of dilute aqueous solutions may be permissible for drain disposal depending on local regulations. However, it is best practice to collect all fluorescent dye waste in a labeled hazardous waste container for chemical waste pickup. |
| Liquid Waste (Organic Solvent) | All solutions of this compound in organic solvents (e.g., DMSO, DMF) must be collected in a designated, sealed, and clearly labeled hazardous waste container for organic solvent waste. Do not mix with other waste streams unless permitted by your institution's EHS. |
| Empty Stock Containers | Rinse the empty container with an appropriate solvent three times. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling). |
Important Considerations:
-
Consult your Institution's EHS : Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.
-
Waste Minimization : Purchase only the amount of dye necessary for your experiments to minimize waste generation.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.
By adhering to these safety and handling protocols, you can mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
